4,6-Dihydroxynaphthalene-2-sulphonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dihydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,11-12H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYMBFPXCCVIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979792 | |
| Record name | 4,6-Dihydroxynaphthalene-2-sulfonic acid | |
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Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6357-93-3 | |
| Record name | 1,7-Dihydroxynaphthalene-3-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6357-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dihydroxynaphthalene-2-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dihydroxynaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
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| Record name | 4,6-dihydroxynaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4,6-Dihydroxynaphthalene-2-sulphonic acid chemical structure
An In-depth Technical Guide to 4,6-Dihydroxynaphthalene-2-sulfonic Acid
Introduction
4,6-Dihydroxynaphthalene-2-sulfonic acid, also known by synonyms such as DIHYDROXY-G-SALT and 2,8-DIHYDROXY NAPHTHALENE-6-SULFONIC ACID[1], is an aromatic organic compound with significant applications in chemical synthesis and potential for drug development. Its structure, featuring a naphthalene core substituted with two hydroxyl groups and a sulfonic acid group, imparts unique chemical properties, including good water solubility and the ability to form complexes with metal ions[1]. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Structure
The chemical structure of 4,6-Dihydroxynaphthalene-2-sulfonic acid consists of a naphthalene bicyclic system. The hydroxyl (-OH) groups are located at positions 4 and 6, and the sulfonic acid (-SO3H) group is at position 2. This specific arrangement of functional groups is crucial to its chemical reactivity and biological activity[1].
Physicochemical Properties
4,6-Dihydroxynaphthalene-2-sulfonic acid is a colorless crystalline solid under standard conditions[1]. The presence of both polar hydroxyl and sulfonic acid groups contributes to its high water solubility[1][2]. It is a strong acid, with a predicted pKa of 0.29 ± 0.40, indicating that it will be predominantly in its ionized form in aqueous solutions at physiological pH[2].
| Property | Value | Source |
| IUPAC Name | 4,6-dihydroxynaphthalene-2-sulfonic acid | [1] |
| Synonyms | DIHYDROXY-G-SALT, 2,8-DIHYDROXY NAPHTHALENE-6-SULFONIC ACID | [1] |
| CAS Number | 6357-93-3 | [1] |
| Molecular Formula | C₁₀H₈O₅S | [1] |
| Molecular Weight | 240.23 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Density | ~1.677 g/cm³ | [2] |
| Water Solubility | Good | [1][2] |
| Predicted pKa | 0.29 ± 0.40 | [2] |
| Refractive Index | 1.702 |
Synthesis and Purification
Synthesis
The primary method for the synthesis of 4,6-Dihydroxynaphthalene-2-sulfonic acid is the sulfonation of 4,6-dihydroxynaphthalene. This process typically involves reacting 4,6-dihydroxynaphthalene with a sulfonating agent, such as sulfuric acid or oleum, under controlled temperature conditions to introduce the sulfonic acid group at the 2-position[3].
A general industrial synthesis workflow can be outlined as follows:
Purification
Purification of the final product is crucial to remove unreacted starting materials and byproducts. Common purification techniques include crystallization and filtration[3]. For dihydroxynaphthalenes, purification methods to remove residual sulfonic acid compounds, which can affect the material's properties, have been developed. One such method involves the use of neutral alumina as an adsorbent to effectively remove these impurities[4]. The dihydroxynaphthalene is dissolved in an organic solvent, stirred with neutral alumina, and then the alumina is removed by filtration[4].
Spectroscopic Data
At present, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4,6-Dihydroxynaphthalene-2-sulfonic acid is not widely available in public databases. However, some sources provide predicted ¹H NMR spectra. For research purposes, it is recommended to acquire experimental data on a purified sample. A general approach to resolving ambiguities in spectroscopic data for similar compounds involves cross-validation using multiple techniques (NMR, IR, and mass spectrometry) and comparison with computational modeling (e.g., DFT-calculated spectra)[3].
Applications in Research and Development
Drug Discovery and Development
4,6-Dihydroxynaphthalene-2-sulfonic acid has garnered interest in the field of drug discovery due to its potential biological activities. Research suggests that it may possess anti-inflammatory and anti-cancer properties[2]. Its mechanism of action is thought to involve interactions with various proteins and enzymes, leading to the modulation of their activity and subsequent effects on biochemical pathways[3]. The hydroxyl and sulfonate groups are key to these interactions, participating in hydrogen bonding and electrostatic interactions with biological targets[3].
Potential Anti-Inflammatory and Anti-Cancer Signaling Pathways
While specific signaling pathways involving 4,6-Dihydroxynaphthalene-2-sulfonic acid are not yet fully elucidated, its structural analogues and other naphthalene derivatives have been shown to influence key inflammatory and cancer-related pathways. For instance, many plant-derived compounds with anti-inflammatory properties are known to inhibit the NF-κB and MAPK signaling pathways[5][6]. The NF-κB pathway is a major regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules[5][7]. Similarly, compounds that modulate the MAPK pathway can affect cell proliferation, differentiation, and apoptosis, all of which are critical in cancer progression[8]. A related compound, 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6), has been shown to induce apoptosis in human colorectal carcinoma cells through the activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway[9].
Given these precedents, a logical workflow for investigating the biological activity of 4,6-Dihydroxynaphthalene-2-sulfonic acid would involve assessing its impact on these key signaling pathways.
Bioconjugation Chemistry
The presence of both hydroxyl and sulfonic acid groups makes 4,6-Dihydroxynaphthalene-2-sulfonic acid a useful molecule in bioconjugation chemistry. The hydroxyl groups can be functionalized to form stable covalent bonds with biomolecules like proteins and antibodies, while the sulfonic acid group enhances water solubility and provides an additional site for further chemical modifications. It has been explored as a linker molecule for attaching fluorescent dyes to biomolecules, which is valuable for cellular imaging and tracking applications[2].
Analytical Chemistry
The hydroxyl groups of 4,6-Dihydroxynaphthalene-2-sulfonic acid can act as chelating sites for various metal ions. This property makes it a potential reagent in analytical chemistry for the detection and quantification of metal ions, with applications in environmental monitoring and quality control[1].
Conclusion
4,6-Dihydroxynaphthalene-2-sulfonic acid is a versatile chemical compound with established use as a synthetic intermediate and significant potential in biomedical research. Its well-defined chemical properties and reactivity, stemming from its dihydroxy- and sulfo-substituted naphthalene core, make it a subject of ongoing interest. Further research, particularly in elucidating its specific biological mechanisms and signaling pathway interactions, will be crucial in realizing its full potential in drug development and other advanced applications. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound.
References
- 1. 4,6-Dihydroxynaphthalene-2-sulphonic acid (6357-93-3) for sale [vulcanchem.com]
- 2. Buy this compound | 6357-93-3 [smolecule.com]
- 3. Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | 83732-66-5 | Benchchem [benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.
Chemical Identity and Structure
4,6-Dihydroxynaphthalene-2-sulfonic acid (CAS No: 6357-93-3) is an organic compound featuring a naphthalene backbone substituted with two hydroxyl (-OH) groups at positions 4 and 6, and a sulfonic acid (-SO₃H) group at position 2.[1][2] This specific arrangement of functional groups confers a unique combination of acidic and hydrophilic properties to the molecule, making it a subject of interest in various chemical applications, including as an intermediate in the synthesis of dyes and in bioconjugation chemistry.[1][3] The compound is also known by synonyms such as DIHYDROXY-G-SALT and 2,8-dihydroxynaphthalene-6-sulfonic acid, reflecting different historical numbering conventions.[2][4]
Physicochemical Data
The key physicochemical properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| IUPAC Name | 4,6-dihydroxynaphthalene-2-sulfonic acid | [1][2] |
| CAS Number | 6357-93-3 | [1][2][4] |
| Molecular Formula | C₁₀H₈O₅S | [1][2] |
| Molecular Weight | 240.23 g/mol | [1][2] |
| Appearance | Colorless crystalline solid | [1][2] |
| Density | 1.677 g/cm³ | [1][4] |
| pKa (predicted) | 0.29 ± 0.40 | [1] |
| Solubility | Good solubility in water | [1][2] |
| Partition Coefficient (LogP) | 2.57850 | [1] |
| Polar Surface Area (PSA) | 103.21 Ų | [1] |
| Refractive Index | 1.702 | [1][4] |
| Melting Point | > 300 °C (decomposes) for related compounds | [5][6] |
The strong acidic nature, indicated by a very low predicted pKa value, is primarily due to the sulfonic acid group.[1] This means the compound is almost completely ionized in aqueous solutions at physiological pH.[1] The presence of both the highly polar sulfonic acid group and the two hydroxyl groups contributes to its good water solubility, as these groups can readily form hydrogen bonds with water molecules.[1][2]
Experimental Protocols: Synthesis
The primary method for synthesizing 4,6-Dihydroxynaphthalene-2-sulfonic acid is through the sulfonation of 4,6-dihydroxynaphthalene. While specific, detailed laboratory procedures are proprietary or vary by manufacturer, the general industrial methodology is well-established.
General Protocol for Sulfonation of 4,6-Dihydroxynaphthalene:
-
Reaction Setup: 4,6-dihydroxynaphthalene is introduced into a reaction vessel suitable for handling strong acids, often a continuous flow reactor in industrial settings to ensure consistency.[1]
-
Sulfonation: Sulfuric acid (or oleum) is added as the sulfonating agent. The reaction is conducted under carefully controlled temperature conditions to prevent overheating, which could lead to unwanted side reactions and decomposition.[1][2][3]
-
Cooling: Upon completion of the sulfonation, the reaction mixture is cooled.
-
Neutralization and Precipitation: The mixture is then neutralized with a base, such as sodium hydroxide. This step causes the product to precipitate out of the solution, often as its sodium salt.[1][2]
-
Purification: The resulting precipitate is collected via filtration, washed to remove residual acid and other impurities, and then dried to yield the final product.[1][2]
This process leverages the electrophilic aromatic substitution reaction, where the sulfonic acid group is introduced onto the naphthalene ring.
Visualizations
The interplay between the compound's structural features and its key properties is fundamental to its application. The following diagram illustrates this relationship.
Caption: Relationship between functional groups and properties.
Applications and Relevance in Research
The distinct physicochemical properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid make it a versatile compound in several fields:
-
Dye Synthesis: It serves as a key intermediate in the manufacturing of various dyes and pigments.[1][6]
-
Bioconjugation Chemistry: The hydroxyl groups can be used to form stable covalent bonds with biomolecules like proteins, while the sulfonic acid group enhances water solubility, making it a useful linker molecule.[1][3] This is particularly valuable for attaching fluorescent dyes to biomolecules for tracking and visualization within cells.[1]
-
Drug Discovery: Research has suggested that the compound may possess anti-inflammatory and anti-cancer properties, positioning it as a potential lead compound for further investigation in drug development.[1]
References
- 1. Buy 4,6-Dihydroxynaphthalene-2-sulphonic acid | 6357-93-3 [smolecule.com]
- 2. This compound (6357-93-3) for sale [vulcanchem.com]
- 3. Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | 83732-66-5 | Benchchem [benchchem.com]
- 4. 4,6-dihydroxynaphthalene-2-sulfonic acid|6357-93-3 - MOLBASE Encyclopedia [m.molbase.com]
- 5. 6-hydroxynaphthalene-2-sulfonic acid Manufacturer, Supplier, Exporter [himalayachemicals.com]
- 6. nbinno.com [nbinno.com]
4,6-Dihydroxynaphthalene-2-sulphonic acid synthesis pathway
An In-depth Technical Guide on the Synthesis Pathway of 4,6-Dihydroxynaphthalene-2-sulphonic acid
This technical guide provides a comprehensive overview of the synthesis of this compound, a significant intermediate in the manufacturing of dyes and pigments. The document details the probable synthesis pathway, experimental protocols based on analogous chemical transformations, and available quantitative data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound (CAS No. 6357-93-3) is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) groups at the 4 and 6 positions and a sulfonic acid (-SO₃H) group at the 2 position.[1] An alternative nomenclature for this compound is 2,8-dihydroxynaphthalene-6-sulfonic acid.[1] The presence of both hydrophilic sulfonic acid and reactive hydroxyl groups makes it a valuable precursor in the synthesis of various complex organic molecules.[2][3] The sulfonic acid group imparts good water solubility, a key property for its application in dye manufacturing.[1][3]
Overview of the Synthesis Pathway
The primary industrial synthesis route for this compound involves a two-step process. The first step is the creation of the precursor, 4,6-dihydroxynaphthalene, which is then followed by a selective sulfonation reaction.
A plausible and common method for the synthesis of dihydroxynaphthalenes is the alkali fusion of the corresponding naphthalenedisulfonic acids.[4][5][6] In this proposed pathway, a suitable naphthalenedisulfonic acid is converted to 4,6-dihydroxynaphthalene. The subsequent and final step is the sulfonation of this dihydroxynaphthalene intermediate to yield the target molecule, this compound.[1][2][3]
Experimental Protocols
Synthesis of 4,6-Dihydroxynaphthalene (Precursor)
The synthesis of dihydroxynaphthalenes is commonly achieved through the alkali fusion of naphthalenedisulfonates. The following is a representative protocol adapted from the synthesis of 2,6-dihydroxynaphthalene.[4][5]
Reaction: Naphthalenedisulfonic acid salt + NaOH/KOH → 4,6-Dihydroxynaphthalene
Materials:
-
Disodium or dipotassium naphthalenedisulfonate
-
Sodium hydroxide (NaOH)
-
Potassium hydroxide (KOH)
-
Inert organic solvent (e.g., hydrogenated terphenyl)
-
Antioxidant (e.g., phenol)
-
Sulfuric acid (for neutralization)
-
Water
Procedure:
-
A mixture of sodium hydroxide and potassium hydroxide (e.g., in a 2:1 mass ratio) is charged into a high-pressure reactor with an inert organic solvent.[4][5]
-
The mixture is heated to melt the alkali.
-
The naphthalenedisulfonate salt and a small amount of an antioxidant are added to the molten alkali.[4]
-
The reaction mixture is heated to a high temperature, typically in the range of 300-350°C, and maintained for several hours (e.g., 3-8 hours) under a nitrogen atmosphere to prevent oxidation.[4][6]
-
After the reaction is complete, the mixture is cooled to approximately 260-270°C.
-
Water is carefully added to dissolve the reaction mass.[5]
-
The aqueous phase is separated from the organic solvent.
-
The aqueous solution is then neutralized with sulfuric acid to a pH of 2-3 to precipitate the crude 2,6-dihydroxy naphthalene.[5]
-
The precipitate is filtered, washed with water, and dried to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as a methanol-water mixture.[4]
Synthesis of this compound
This step involves the selective sulfonation of the 4,6-dihydroxynaphthalene precursor.
Reaction: 4,6-Dihydroxynaphthalene + H₂SO₄ → this compound
Materials:
-
4,6-Dihydroxynaphthalene
-
Concentrated sulfuric acid (H₂SO₄) or oleum
-
Sodium hydroxide (NaOH) solution (for neutralization)
Procedure:
-
4,6-Dihydroxynaphthalene is added to concentrated sulfuric acid under controlled temperature conditions to prevent overheating.[1][3]
-
The reaction mixture is stirred at a specific temperature for a set duration to ensure the selective sulfonation at the 2-position. The precise temperature and time are critical for achieving high yield and purity. For related compounds, temperatures can range from 60-80°C.[2]
-
Upon completion of the reaction, the mixture is cooled.
-
The cooled reaction mixture is then neutralized with a base, typically a sodium hydroxide solution, which causes the product to precipitate as its sodium salt.[1][3]
-
The precipitate is collected by filtration.
-
The collected solid is washed to remove any remaining impurities.
-
The final product is dried to obtain pure this compound (or its sodium salt).
Quantitative Data
Specific yield and purity data for the synthesis of this compound are scarce in publicly available literature. However, data from analogous reactions provide valuable benchmarks.
| Synthesis Step | Product | Reported Yield | Reported Purity | Source |
| Alkali fusion of disodium 2,6-naphthalenedisulfonate | 2,6-Dihydroxynaphthalene | 86.3% | Up to 99% | [4] |
| Alkali fusion of dipotassium 2,6-naphthalenedisulfonate | 2,6-Dihydroxynaphthalene | 92.6% | Not specified | [7] |
| Hydrolysis of 2,3-dihydroxy naphthalene-6-sodium sulfonate | 2,3-Dihydroxy naphthalene | >92% | Not specified | [8] |
| Commercial Product Specification | Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | N/A | Min. 80.0% | [9] |
Conclusion
The synthesis of this compound is a multi-step process that relies on established industrial chemical reactions. While a detailed, step-by-step protocol for this specific molecule is not widely published, a robust synthesis pathway can be constructed based on the known chemistry of naphthalene derivatives. The key steps involve the high-temperature alkali fusion of a suitable naphthalenedisulfonate to produce the 4,6-dihydroxynaphthalene intermediate, followed by a controlled sulfonation reaction. The yields for the precursor synthesis are reported to be high for analogous compounds, and commercial-grade purity for the final product is attainable. Further research and process optimization would be necessary to establish precise reaction conditions for maximizing yield and purity of the target compound.
References
- 1. This compound (6357-93-3) for sale [vulcanchem.com]
- 2. Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | 83732-66-5 | Benchchem [benchchem.com]
- 3. Buy this compound | 6357-93-3 [smolecule.com]
- 4. Synthesis of High-Purity 2,6-Dihydroxynaphthalene [yyhx.ciac.jl.cn]
- 5. CN106588575A - Preparation method of 2,6-dihydroxynaphthalene - Google Patents [patents.google.com]
- 6. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. CN103880600A - Synthetic method of 2,3-dihydroxy naphthlene - Google Patents [patents.google.com]
- 9. labproinc.com [labproinc.com]
Navigating the Solubility Landscape of 4,6-Dihydroxynaphthalene-2-sulphonic acid in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 4,6-Dihydroxynaphthalene-2-sulphonic acid in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents logical workflows through visualization to facilitate a comprehensive understanding of this compound's behavior in non-aqueous media.
Introduction: Understanding the Molecular Basis of Solubility
This compound is a highly functionalized aromatic organic compound. Its molecular structure, featuring a naphthalene core substituted with two hydroxyl (-OH) groups and one sulfonic acid (-SO₃H) group, dictates its physicochemical properties, including its solubility. The presence of the polar sulfonic acid and hydroxyl groups allows for strong hydrogen bonding and dipole-dipole interactions, rendering the compound highly soluble in water[1][2].
Conversely, its solubility in organic solvents is expected to be highly dependent on the polarity of the solvent. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents capable of hydrogen bonding, such as alcohols, and polar aprotic solvents, compared to nonpolar organic solvents[1]. While precise quantitative data is scarce in publicly available literature, this guide provides a qualitative summary based on established chemical principles and offers robust protocols for its empirical determination.
Data Presentation: Qualitative Solubility Profile
In the absence of specific quantitative solubility data from peer-reviewed literature, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This profile is inferred from the known behavior of naphthalenesulfonic acids and the polarity of the solvents[1].
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the hydroxyl and sulfonic acid groups. |
| Ethanol | High | Similar to methanol, it can act as both a hydrogen bond donor and acceptor. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong hydrogen bond acceptor that can effectively solvate the polar functional groups of the solute[3]. |
| Dimethylformamide (DMF) | Medium to High | A polar aprotic solvent with a high dielectric constant, capable of solvating polar molecules. | |
| Acetone | Medium | A moderately polar solvent that can engage in dipole-dipole interactions. | |
| Nonpolar Aromatic | Toluene | Low to Insoluble | Lacks the polarity and hydrogen bonding capability to effectively solvate the highly polar solute. |
| Nonpolar Aliphatic | Hexane | Insoluble | As a nonpolar hydrocarbon, it has very weak intermolecular forces and cannot overcome the strong solute-solute interactions of the crystalline solid. |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain precise solubility data, this section details two widely accepted methodologies for the quantitative determination of the solubility of organic compounds.
General Isothermal Shake-Flask Method
This gravimetric method is a straightforward and reliable technique for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the supernatant through a sub-micron filter (e.g., 0.22 µm PTFE or nylon) to remove any remaining solid particles.
-
-
Quantification of Dissolved Solute:
-
Transfer the clear, filtered solution to a pre-weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).
-
UV-Vis Spectrophotometric Method
This method is particularly useful for compounds that have a chromophore and can be employed for more rapid screening.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the isothermal shake-flask method (Section 3.1, step 1).
-
After equilibration and filtration, dilute a known volume of the clear supernatant with the same organic solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the specific solvent.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining solubility using the Isothermal Shake-Flask and UV-Vis Spectrophotometric methods.
Caption: Decision-making workflow for solubility assessment of this compound.
Conclusion
References
An In-depth Technical Guide to the Thermal Stability of 4,6-Dihydroxynaphthalene-2-sulphonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4,6-Dihydroxynaphthalene-2-sulphonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on closely related naphthalene sulfonic acid derivatives to provide a robust understanding of its expected thermal behavior. This document is intended to support research, development, and handling of this compound in various scientific applications.
Introduction
This compound is an aromatic organic compound with the molecular formula C₁₀H₈O₅S.[1][2] It is characterized by a naphthalene core substituted with two hydroxyl (-OH) groups and one sulphonic acid (-SO₃H) group.[1][2] This compound and its derivatives are utilized in various fields, including the synthesis of dyes and pigments, and have been investigated for potential applications in medicinal chemistry. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in processes that may involve elevated temperatures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₅S | [1][2] |
| Molecular Weight | 240.23 g/mol | [1][2] |
| Appearance | Reported as a colorless crystalline solid. | [1][2] |
| Decomposition Temperature | General decomposition for related naphthalene sulfonic acids occurs above 200°C, with specific compounds being stable up to 270-330°C. For the sodium salt of 4,6-dihydroxynaphthalene-2-sulfonate, decomposition is noted to occur above 200°C. | [1] |
Thermal Decomposition Profile
Naphthalene sulfonic acids generally exhibit good thermal stability at moderate temperatures.[1] The decomposition of these compounds is influenced by the substitution pattern on the naphthalene ring.[1] Studies on similar compounds suggest that the decomposition of this compound would likely commence at temperatures exceeding 200°C.[1] The thermal degradation of the sodium salt of 4,6-dihydroxynaphthalene-2-sulfonate is reported to yield sulfur dioxide (SO₂) and naphthoquinones as primary products. It is anticipated that the free acid would follow a similar decomposition pathway.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
The initial temperature is set to ambient (e.g., 25°C).
-
A linear heating ramp is programmed, typically at a rate of 10°C/min, up to a final temperature of 600°C or higher, ensuring complete decomposition.
-
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures corresponding to maximum rates of mass loss (from the derivative of the TGA curve, DTG). The percentage of mass loss at different stages can be correlated with the loss of specific functional groups or the complete degradation of the molecule.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
The analysis is typically performed over a temperature range starting from ambient temperature up to a temperature beyond the expected decomposition point, as determined by TGA (e.g., from 25°C to 400°C).
-
A linear heating rate, commonly 10°C/min, is applied.
-
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperature and the area under the peak (enthalpy change) provide quantitative information about these thermal events.
Visualizations
To aid in the understanding of the experimental workflow for assessing thermal stability, the following diagrams are provided.
Caption: Workflow for Thermal Stability Analysis.
Caption: Postulated Thermal Decomposition Pathway.
References
An In-depth Technical Guide to 4,6-Dihydroxynaphthalene-2-sulfonic acid (CAS: 6357-93-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxynaphthalene-2-sulfonic acid, registered under CAS number 6357-93-3, is a chemical compound of significant interest in various scientific and industrial domains.[1][2][3] Also known by synonyms such as DIHYDROXY-G-SALT and 2,8-Dihydroxynaphthalene-6-sulfonic acid, this molecule's unique structure, featuring a naphthalene core with two hydroxyl groups and a sulfonic acid moiety, imparts valuable chemical properties.[4] Its utility spans from being a crucial intermediate in the synthesis of azo dyes to potential applications in bioconjugation and as a subject of investigation in medicinal chemistry.[1][4] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and explores its potential biological significance.
Chemical and Physical Properties
4,6-Dihydroxynaphthalene-2-sulfonic acid is a colorless crystalline solid that is readily soluble in water. The presence of the sulfonic acid group significantly contributes to its aqueous solubility.[4] The sodium salt of this acid is noted to be less soluble in water and can be salted out.[4]
Table 1: Physicochemical Properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid
| Property | Value | Source |
| CAS Number | 6357-93-3 | [4] |
| Molecular Formula | C₁₀H₈O₅S | [4] |
| Molecular Weight | 240.23 g/mol | [4] |
| Appearance | Colorless crystalline solid | [2][3] |
| Solubility | Readily soluble in water | [4] |
| Predicted pKa | 0.29 ± 0.40 | [4] |
| Predicted Density | 1.677 ± 0.06 g/cm³ | [4] |
Experimental Protocols
Synthesis of 4,6-Dihydroxynaphthalene-2-sulfonic acid
A common industrial method for the production of 4,6-Dihydroxynaphthalene-2-sulfonic acid involves the alkaline hydrolysis of a disulfonated naphthalene derivative. The following protocol is adapted from established production methods.[4]
Materials:
-
Potassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid
-
70% caustic liquor (concentrated sodium hydroxide solution)
-
Concentrated hydrochloric acid
-
Sodium chloride (brine solution)
-
Water
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, heat the potassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid with a 70% caustic liquor.
-
Maintain the reaction mixture at 230°C for 3 hours with continuous stirring.
-
Increase the temperature to 240°C and continue the reaction to completion.
-
After the reaction is complete, carefully dilute the melt with water.
-
Pour the diluted mixture into an excess of concentrated hydrochloric acid to neutralize the excess alkali and precipitate the product. This step should be performed in a well-ventilated fume hood as sulfur dioxide may be evolved.
-
Heat the acidic mixture to expel any dissolved sulfur dioxide.
-
Add sodium chloride to the solution and cool the batch to facilitate the precipitation of 4,6-Dihydroxynaphthalene-2-sulfonic acid.
-
Collect the precipitated product by filtration.
-
Wash the filter cake with a brine solution to remove impurities.
-
The resulting product is obtained with a reported yield of approximately 80%.[4]
Application in Azo Dye Synthesis: Azo Coupling Reaction
4,6-Dihydroxynaphthalene-2-sulfonic acid serves as a coupling component in the synthesis of azo dyes.[4] The general principle involves the reaction of a diazonium salt with the electron-rich naphthalene ring of the title compound. The following is a generalized experimental protocol for such a reaction.
Materials:
-
An aromatic amine (e.g., aniline or a substituted aniline)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
4,6-Dihydroxynaphthalene-2-sulfonic acid
-
Sodium hydroxide (NaOH) solution
-
Ice
-
Beakers, stirring rods, and filtration apparatus
Procedure:
Part A: Diazotization of the Aromatic Amine
-
Dissolve the aromatic amine in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for a short period to ensure the complete formation of the diazonium salt solution.
Part B: Azo Coupling
-
In a separate beaker, dissolve 4,6-Dihydroxynaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling component with constant stirring.
-
A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture in the ice bath to ensure complete coupling.
-
Isolate the synthesized azo dye by filtration, wash it with cold water, and dry it.
Biological Activity and Signaling Pathways
While direct studies on the involvement of 4,6-Dihydroxynaphthalene-2-sulfonic acid in specific signaling pathways are limited, research on structurally similar dihydroxynaphthalene derivatives provides insights into its potential biological activities. Some dihydroxynaphthalene compounds have been shown to induce apoptosis in cancer cells and inhibit key enzymes.[5][6]
For instance, certain dihydroxy-naphthalene derivatives have been reported to induce apoptosis in human colorectal cancer cells through the activation of the endoplasmic reticulum (ER) stress and the extrinsic apoptotic pathway.[5] This involves the upregulation of proteins such as PERK, ATF4, CHOP, p-IRE1α, XBP-1s, and Fas.[5] Other studies have shown that dihydroxynaphthalene-based compounds can act as inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy.[6] Inhibition of EGFR can block downstream signaling pathways that promote cell proliferation and survival.
Based on these findings for related compounds, a hypothetical signaling pathway for the potential anti-cancer effects of a dihydroxynaphthalene derivative is proposed below. It is crucial to note that this pathway is illustrative and requires experimental validation for 4,6-Dihydroxynaphthalene-2-sulfonic acid specifically.
Applications and Future Perspectives
The primary application of 4,6-Dihydroxynaphthalene-2-sulfonic acid remains as a key intermediate in the synthesis of a variety of dyes.[4] Its bifunctional nature, with hydroxyl groups that can be derivatized and a sulfonic acid group that imparts water solubility, also makes it an attractive candidate for applications in bioconjugation chemistry, potentially as a linker molecule.[1]
The exploration of the biological activities of dihydroxynaphthalene derivatives opens up avenues for future research in drug discovery. Investigating the specific interactions of 4,6-Dihydroxynaphthalene-2-sulfonic acid with biological targets such as enzymes and cellular receptors could reveal novel therapeutic applications. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.
Conclusion
4,6-Dihydroxynaphthalene-2-sulfonic acid is a versatile chemical compound with established industrial applications and emerging potential in the life sciences. This guide has provided a detailed overview of its properties, synthesis, and a key application, along with a prospective look at its biological significance based on related structures. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals working with this compound. Future research will undoubtedly uncover new applications and further delineate the scientific importance of this intriguing molecule.
References
- 1. Buy 4,6-Dihydroxynaphthalene-2-sulphonic acid | 6357-93-3 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. DIHYDROXY-G-SALT | 6357-93-3 [chemicalbook.com]
- 5. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4,6-Dihydroxynaphthalene-2-sulphonic acid
This technical guide provides a comprehensive overview of 4,6-Dihydroxynaphthalene-2-sulphonic acid, including its chemical properties, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) groups and one sulphonic acid (-SO3H) group.[1][2] This structure imparts both hydrophilic and acidic characteristics to the molecule.[2] It typically appears as a colorless crystalline solid and is readily soluble in water.[1][2] The sodium salt form may present as a powder or crystal with colors ranging from orange to dark red.[1]
Data Presentation
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 240.23 g/mol | [1][2] |
| Molecular Formula | C₁₀H₈O₅S | [1][2][3] |
| CAS Number | 6357-93-3 | [1][2] |
| Density | 1.677 g/cm³ | [1][3] |
| pKa (predicted) | 0.29 ± 0.40 | [1] |
| LogP (predicted) | 2.57850 | [1] |
| Polar Surface Area | 103.21 Ų | [1][3] |
| IUPAC Name | 4,6-dihydroxynaphthalene-2-sulfonic acid | [1][2] |
| Common Synonyms | DIHYDROXY-G-SALT, 2,8-dihydroxynaphthalene-6-sulfonic acid | [2][3] |
Experimental Protocols
Synthesis of this compound via Sulphonation
This protocol describes a typical industrial synthesis method.[2]
Materials:
-
4,6-dihydroxynaphthalene
-
Sulphuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Continuous flow reactor (recommended for industrial scale)
-
Reaction vessel with temperature control
-
Filtration apparatus
-
Drying oven
Methodology:
-
Sulphonation: In a continuous flow reactor or a temperature-controlled reaction vessel, react 4,6-dihydroxynaphthalene with sulphuric acid.[1][2] Careful temperature control is crucial to prevent overheating and the formation of by-products.[1][2]
-
Cooling: After the reaction is complete, cool the mixture.[1][2]
-
Neutralization and Precipitation: Neutralize the cooled mixture with a base, such as sodium hydroxide, to precipitate the product.[1][2]
-
Filtration: Filter the precipitate from the reaction mixture.[1][2]
-
Washing: Wash the collected solid with deionized water to remove any remaining impurities.[1]
-
Drying: Dry the purified product in a drying oven under appropriate temperature and vacuum conditions.[1][2]
Analytical Characterization
The following are standard analytical techniques for characterizing the synthesized compound.
a) UV-Vis Spectroscopy
-
Objective: To detect the aromatic conjugation patterns.
-
Method: Prepare a dilute solution of the compound in a suitable solvent (e.g., water or ethanol). Record the absorbance spectrum. Dihydroxy-substituted naphthalenes are expected to show a maximum absorbance (λmax) in the range of 270–320 nm.[4]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the substitution patterns of the functional groups.
-
Method: Dissolve the sample in a suitable deuterated solvent. Acquire ¹H and ¹³C NMR spectra to confirm the positions of the hydroxyl and sulphonate groups on the naphthalene ring.[4]
c) Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups.
-
Method: Prepare a sample (e.g., as a KBr pellet or in a suitable solvent). Record the infrared spectrum. Look for characteristic peaks for the sulphonate group (S=O stretching at approximately 1180–1250 cm⁻¹) and the hydroxyl group (O-H stretching at approximately 3200–3600 cm⁻¹).[4]
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the key stages in the synthesis of this compound.
References
Predicted Acidity Constants of 4,6-Dihydroxynaphthalene-2-sulphonic acid: A Technical Overview
For Immediate Release
This technical guide provides a detailed analysis of the predicted acid dissociation constants (pKa) of 4,6-Dihydroxynaphthalene-2-sulphonic acid, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a comprehensive overview of its acidic properties, methodologies for experimental determination, and relevant chemical pathways.
Executive Summary
This compound is a polyprotic acid with three acidic protons, one from the sulfonic acid group and two from the hydroxyl groups. The sulfonic acid moiety is predicted to be highly acidic, with a pKa value significantly lower than that of the hydroxyl groups. Understanding these pKa values is crucial for optimizing reaction conditions, developing purification strategies, and predicting the compound's behavior in physiological environments. This guide presents a compilation of predicted pKa values, detailed experimental protocols for their verification, and graphical representations of the dissociation process and experimental workflows.
Data Presentation: Predicted pKa Values
The predicted pKa values for this compound and related reference compounds are summarized in the table below. These values are based on computational predictions and experimental data for structurally similar molecules.
| Compound/Functional Group | Predicted/Experimental pKa | Reference Compound(s) |
| This compound (Sulfonic Acid Group) | 0.29 ± 0.40 (Predicted) | N/A |
| This compound (Hydroxyl Groups) | ~9-10 (Estimated) | 1-Naphthol (9.34), 2-Naphthol (9.51)[1][2][3], 1,5-Dihydroxynaphthalene (9.28 ± 0.40, Predicted)[4] |
The sulfonic acid group is a strong acid, with a predicted pKa of 0.29 ± 0.40, indicating it will be almost completely deprotonated in most aqueous solutions.[5] The hydroxyl groups are significantly weaker acids, with estimated pKa values in the range of 9 to 10, similar to other naphthols.[1][2][3][4]
Dissociation Equilibria
The stepwise dissociation of this compound can be visualized as a series of equilibria, each corresponding to the loss of a proton from one of the acidic functional groups.
Figure 1: Stepwise dissociation pathway of this compound.
Experimental Protocols for pKa Determination
The pKa values of this compound can be experimentally determined using various methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.
Potentiometric Titration
This classical method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the sample (e.g., 0.01 M this compound) in deionized water.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.01, 7.00, and 10.01).
-
-
Instrumentation:
-
Calibrate a pH meter with a glass electrode using the standard buffer solutions.
-
Use a magnetic stirrer and stir bar to ensure solution homogeneity.
-
Employ a burette for precise addition of the titrant.
-
-
Titration Procedure:
-
Place a known volume of the sample solution into a beaker.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Record the initial pH.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the value.
-
Continue the titration well past the expected equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain the titration curve.
-
The pKa values can be determined from the pH at the half-equivalence points. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to accurately locate the equivalence points.
-
Figure 2: Experimental workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant amount of the stock solution to maintain a consistent total concentration of the analyte.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify wavelengths where the acidic and basic forms of the molecule have significantly different molar absorptivities.
-
Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.
-
The resulting data can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa corresponds to the pH at the inflection point of the sigmoidal curve.
-
Conclusion
The predicted pKa values indicate that this compound is a strong acid due to its sulfonic acid group, with two additional, much weaker acidic protons on its hydroxyl groups. For researchers and professionals in drug development and chemical synthesis, these values are foundational for predicting the compound's charge state, solubility, and reactivity at a given pH. The experimental protocols outlined provide robust and reliable methods for the empirical determination of these crucial physicochemical parameters.
References
Spectroscopic Profile of 4,6-Dihydroxynaphthalene-2-sulfonic Acid: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectral characteristics of 4,6-dihydroxynaphthalene-2-sulfonic acid, a key intermediate in the synthesis of various dyes and organic compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science who are utilizing or investigating this compound.
Chemical Structure and Functional Groups
4,6-Dihydroxynaphthalene-2-sulfonic acid, also known as dihydroxy-g-salt or 2,8-dihydroxynaphthalene-6-sulfonic acid, possesses a naphthalene core substituted with two hydroxyl (-OH) groups at the C4 and C6 positions and a sulfonic acid (-SO₃H) group at the C2 position.[4] This unique arrangement of functional groups dictates its chemical properties and its spectral behavior.
Predicted Spectral Data
The following tables summarize the expected, but not experimentally verified, spectral data for 4,6-dihydroxynaphthalene-2-sulfonic acid. These predictions are based on the analysis of its constituent functional groups and the general principles of NMR and IR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-1 | 7.8 - 8.2 | Singlet | Expected to be downfield due to the deshielding effect of the adjacent sulfonic acid group. |
| H-3 | 7.2 - 7.6 | Singlet | Influenced by the neighboring hydroxyl and sulfonic acid groups. |
| H-5 | 6.8 - 7.2 | Doublet | Coupled to H-7. |
| H-7 | 6.9 - 7.3 | Doublet | Coupled to H-5. |
| H-8 | 7.5 - 7.9 | Singlet | Adjacent to a hydroxyl group. |
| OH (C4) | 9.0 - 10.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
| OH (C6) | 9.0 - 10.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
| SO₃H | 10.0 - 12.0 | Broad Singlet | Highly dependent on solvent and water content. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | 130 - 140 | Carbon bearing the sulfonic acid group. |
| C-4 | 150 - 160 | Carbon bearing a hydroxyl group. |
| C-6 | 150 - 160 | Carbon bearing a hydroxyl group. |
| C-4a | 125 - 135 | Bridgehead carbon. |
| C-8a | 125 - 135 | Bridgehead carbon. |
| C-1, C-3, C-5, C-7, C-8 | 100 - 125 | Aromatic carbons. |
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Hydroxyl) | 3200 - 3600 | Stretching, broad |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=C (Aromatic) | 1500 - 1600 | Stretching |
| S=O (Sulfonic Acid) | 1180 - 1250 | Asymmetric Stretching |
| S-O (Sulfonic Acid) | 1030 - 1080 | Symmetric Stretching |
| C-O (Hydroxyl) | 1200 - 1300 | Stretching |
Experimental Protocols
While specific experimental protocols for acquiring the spectral data of 4,6-dihydroxynaphthalene-2-sulfonic acid are not documented, the following are generalized methodologies for NMR and IR spectroscopy that would be applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4,6-dihydroxynaphthalene-2-sulfonic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical due to the compound's polar nature.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, and a longer relaxation delay (2-5 seconds) to ensure quantitative data if needed.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Workflow for Spectral Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4,6-dihydroxynaphthalene-2-sulfonic acid.
Caption: Workflow for Spectroscopic Analysis.
References
The Chemistry of Dihydroxynaphthalenes: A Journey Through Time and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of dihydroxynaphthalenes, from their initial discovery in the 19th century to their current applications in advanced materials and medicine, is a testament to the evolution of organic chemistry. This technical guide provides a comprehensive overview of the historical development, key synthetic methodologies, and modern applications of this important class of aromatic compounds.
A Historical Perspective: From Coal Tar to High-Purity Chemicals
Naphthalene, the parent hydrocarbon of dihydroxynaphthalenes, was first isolated from coal tar in the early 1820s, with its chemical formula being determined by Michael Faraday in 1826.[1] The initial exploration of naphthalene derivatives led to the discovery of dihydroxynaphthalenes, though the exact first synthesis is not definitively documented in readily available sources. However, the classical method for producing these compounds has historically been the sulfonation of naphthalene followed by alkali fusion.[2][3][4] This two-step process formed the cornerstone of dihydroxynaphthalene chemistry for many years.
The early 20th century saw the elucidation of important named reactions that found application in naphthalene chemistry. The Bucherer-Lepetit reaction, discovered by Robert Lepetit in 1898 and further developed by Hans Theodor Bucherer who published his findings in 1904, describes the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[5][6] While not a direct synthesis of dihydroxynaphthalenes, it is a key reaction in the broader context of naphthalene derivatives and has been used, for example, to convert 1,7-dihydroxynaphthalene into 7-amino-1-naphthol.[5][6]
Over the decades, the industrial production of dihydroxynaphthalenes has evolved significantly, driven by the demand for these compounds as intermediates in the synthesis of dyes, polymers, and pharmaceuticals.[7][8][9] Early processes were often plagued by low yields and the formation of impurities.[2] Modern advancements have focused on improving reaction conditions, increasing yields, and achieving high-purity products through improved purification techniques.[10][11]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of dihydroxynaphthalenes is dominated by the sulfonation-alkali fusion route. However, other methods have been developed to address specific isomers and to provide milder reaction conditions.
Naphthalene Sulfonation and Alkali Fusion
This classical and still widely used industrial method involves two main stages: the sulfonation of naphthalene to produce naphthalenesulfonic acids, followed by fusion with strong alkalis to replace the sulfonic acid groups with hydroxyl groups. The position of the hydroxyl groups in the final product is determined by the reaction conditions of the sulfonation step (temperature, sulfonating agent), which control the isomeric distribution of the naphthalenesulfonic acids.
Caption: General workflow for the synthesis of dihydroxynaphthalenes.
Experimental Protocol for the Synthesis of 1,5-Dihydroxynaphthalene: [12][13]
-
Sulfonation: Refined naphthalene is slowly added to 20% oleum under stirring while maintaining the temperature at 15°C with an ice-water bath. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The temperature is then raised to 55°C and the sulfonation reaction is carried out for 4 hours.
-
Salting Out: After cooling to 30°C, the sulfonation solution is slowly poured into a 20% salt water solution to precipitate the naphthalenesulfonic acids. The mixture is then filtered to separate the solid reaction product.
-
Alkali Fusion: The solid naphthalenesulfonic acid product is heated with an inorganic strong alkali (e.g., NaOH) and water in the presence of a catalyst (e.g., methanol, ethanol, or propanol).
-
Acidification and Purification: The resulting alkali fusion product is diluted with water and acidified to a pH of 5-6 to precipitate the crude 1,5-dihydroxynaphthalene.[12] The crude product can be further purified by recrystallization from a suitable solvent, such as 1,2-dichloroethane, to yield a high-purity product.[12]
Experimental Protocol for the Synthesis of 2,6-Dihydroxynaphthalene: [14]
-
Alkali Fusion: Disodium 2,6-naphthalenedisulfonate is used as the starting material. It is subjected to a one-pot alkali fusion with a mixed alkali of sodium hydroxide and potassium hydroxide (2:1 mass ratio) at a temperature of 345°C. The reaction is carried out under a nitrogen atmosphere, and an antioxidant (e.g., phenol or Antioxidant 1010) is added to prevent overoxidation. The mass ratio of disodium 2,6-naphthalenedisulfonate to alkali is 1:3.
-
Purification: After the reaction, the mixture is cooled and processed. The 2,6-dihydroxynaphthalene is purified by refining with a methanol-water mixed solvent to achieve a purity of up to 99%.[14]
Experimental Protocol for the Synthesis of 2,7-Dihydroxynaphthalene: [2][15]
-
Alkali Fusion: 2,7-naphthalenedisulfonic acid sodium salt is added to a high-pressure kettle with sodium hydroxide, sodium oxide, and a reaction solvent (e.g., n-dodecane).[15] The mixture is heated to 260-320°C and stirred for 8-12 hours.[15]
-
Neutralization and Isolation: After cooling, the reaction mixture is filtered. The resulting filter cake is neutralized to a pH of 0.5-2 with a sulfuric acid solution to precipitate the 2,7-dihydroxynaphthalene.[15] The precipitate is then filtered and dried.
Baeyer-Villiger Oxidation-Rearrangement
A more modern and milder approach for the synthesis of 2,6-dihydroxynaphthalene involves a Baeyer-Villiger oxidation-rearrangement. This multi-step synthesis starts from the more readily available 6-bromo-2-naphthol.[16]
Synthetic Workflow: Baeyer-Villiger Route to 2,6-Dihydroxynaphthalene
Caption: Baeyer-Villiger synthesis of 2,6-dihydroxynaphthalene.
Experimental Protocol for the Synthesis of 2,6-Dihydroxynaphthalene via Baeyer-Villiger Oxidation: [16]
-
Protection: The hydroxyl group of 6-bromo-2-naphthol is protected, for example, as a methoxymethyl (MOM) ether.
-
Formylation: The protected compound undergoes a halogen-metal exchange followed by formylation to yield 6-(methoxymethoxy)-2-naphthaldehyde.
-
Baeyer-Villiger Oxidation: The aldehyde is then subjected to a Baeyer-Villiger oxidation-rearrangement using an oxidant like m-chloroperoxybenzoic acid (m-CPBA) to give 6-(methoxymethoxy)-2-naphthol formate.
-
Deprotection: Finally, the protecting group and the formate are removed by hydrolysis to afford 2,6-dihydroxynaphthalene. This method has been reported to have an overall yield of 52% and a purity of 95.7%.[16]
Microbial Oxidation
An alternative, environmentally friendly approach to dihydroxynaphthalene synthesis is through the microbial oxidation of naphthols. This method utilizes specific bacterial strains to introduce a second hydroxyl group onto the naphthalene ring.
Experimental Protocol for Microbial Oxidation: [17]
-
Cultivation: A mutant strain of Pseudomonas fluorescens (NCIMB 40605), which is derived from a naphthalene-degrading strain, is cultivated.
-
Biotransformation: 1- or 2-naphthol is added to the culture of Pseudomonas fluorescens. The naphthalene dioxygenase enzymatic system of the bacteria oxidizes the naphthol to form unstable dihydrodiol intermediates.
-
Aromatization: These intermediates spontaneously eliminate water to yield the corresponding dihydroxynaphthalene isomers.[17]
Quantitative Data Summary
The following tables summarize key quantitative data for various dihydroxynaphthalene isomers and their synthesis.
Table 1: Physical Properties of Dihydroxynaphthalene Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1,5-Dihydroxynaphthalene | 83-56-7 | C₁₀H₈O₂ | 160.17 | 259-261 | White solid |
| 2,7-Dihydroxynaphthalene | 582-17-2 | C₁₀H₈O₂ | 160.17 | 185-190 | Light-grey to beige powder |
| 2,6-Dihydroxynaphthalene | 581-43-1 | C₁₀H₈O₂ | 160.17 | 221-223 | Yellowish crystals |
| 1,3-Dihydroxynaphthalene | 132-86-5 | C₁₀H₈O₂ | 160.17 | 124 | Orange-pink to brown crystalline powder |
Data sourced from references[5][7][16][18]
Table 2: Reported Yields for Dihydroxynaphthalene Synthesis
| Isomer | Synthetic Method | Starting Material | Reported Yield | Purity | Reference |
| 1,5-Dihydroxynaphthalene | Sulfonation and Alkali Fusion | Naphthalene | 90.2% | 99.3% | [12] |
| 2,6-Dihydroxynaphthalene | Alkali Fusion | Disodium 2,6-naphthalenedisulfonate | 86.3% | 99% | [14] |
| 2,7-Dihydroxynaphthalene | Alkali Fusion | Sodium 2,7-naphthalenedisulfonate | 69.1-75.9% | - | [19] |
| 2,6-Dihydroxynaphthalene | Baeyer-Villiger Oxidation | 6-Bromo-2-naphthol | 52% (overall) | 95.7% | [16] |
Modern Applications in Drug Development
Dihydroxynaphthalene derivatives have emerged as versatile scaffolds in medicinal chemistry, with applications as antimicrobial agents and as inhibitors of key signaling pathways in cancer.
Antimicrobial Agents
Certain dihydroxynaphthalene derivatives have demonstrated significant antimicrobial activity. Their mechanism of action often involves the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS).
Mechanism of Antimicrobial Action
Caption: Antimicrobial mechanisms of dihydroxynaphthalene derivatives.
5,8-Dihydroxy-1,4-naphthoquinone, a related compound, has been shown to be an effective antifungal and antibacterial agent by causing membrane damage, DNA leakage, and disruption of the respiratory chain.[8][20][21] 1,6-Dihydroxynaphthalene has also been reported to inhibit bacterial growth by binding to 16S ribosomal RNA, thereby inhibiting protein synthesis.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key protein involved in cell growth and proliferation. Its overactivation is a hallmark of many cancers. Dihydroxynaphthalene derivatives have been investigated as potential inhibitors of the EGFR signaling pathway.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by dihydroxynaphthalene derivatives.
Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, which activates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][6][22][23][24] These pathways ultimately promote cell proliferation, survival, and invasion. Dihydroxynaphthalene-based compounds have been designed to inhibit EGFR, thereby blocking these downstream effects and potentially halting cancer progression.[25]
Conclusion
The chemistry of dihydroxynaphthalenes has a rich history, from its origins in the study of coal tar derivatives to its current role in the development of sophisticated synthetic methodologies and novel therapeutic agents. The classical sulfonation-alkali fusion route, while still relevant, has been supplemented by more modern techniques that offer milder conditions and improved selectivity. The diverse applications of dihydroxynaphthalenes in dye chemistry, polymer science, and particularly in drug discovery, underscore the enduring importance of this class of compounds. As research continues, the versatile dihydroxynaphthalene scaffold will undoubtedly continue to be a source of innovation in both chemistry and medicine.
References
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 3. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN104693009B - Naphthalene sulfonated products direct alkali fusion coproduction 1-naphthols and the method for beta naphthal - Google Patents [patents.google.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. nbinno.com [nbinno.com]
- 8. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone [ouci.dntb.gov.ua]
- 9. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. (Open Access) Synthesis of High-purity 1,5-Dihydroxynaphthalene (2007) | Shi Quan-da | 1 Citations [scispace.com]
- 13. Preparation method of 1,5-dihydroxy naphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 14. Synthesis of High-Purity 2,6-Dihydroxynaphthalene [yyhx.ciac.jl.cn]
- 15. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 1,3-DIHYDROXYNAPHTHALENE | 132-86-5 [chemicalbook.com]
- 19. ijrpr.com [ijrpr.com]
- 20. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 23. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
The Hydroxyl Group (-OH): A Versatile Nucleophile, A Reluctant Leaving Group
An In-depth Technical Guide to the Reactivity of Hydroxyl and Sulfonate Groups for Researchers and Drug Development Professionals.
This guide provides a detailed examination of the chemical reactivity of hydroxyl (-OH) and sulfonate (-SO₃R) functional groups, with a focus on their roles in organic synthesis and drug development. The content covers the fundamental principles governing their reactivity, comparative data, and relevant experimental methodologies.
The hydroxyl group is a cornerstone of organic chemistry, present in alcohols and phenols, and ubiquitous in biologically significant molecules. Its reactivity is dictated by the high electronegativity of the oxygen atom, which polarizes both the C-O and O-H bonds, rendering the oxygen electron-rich and the attached carbon and hydrogen atoms electrophilic[1].
Structure and Physicochemical Properties
The hydroxyl group's ability to engage in hydrogen bonding significantly influences the physical properties of molecules, such as increasing boiling points and water solubility[2][3]. The oxygen atom possesses two lone pairs of electrons, making it a potent nucleophile and a weak base.
Reactivity Profile
The hydroxyl group's chemical behavior is twofold:
-
As a Nucleophile : The lone pairs on the oxygen atom allow the hydroxyl group to attack electrophilic centers. This nucleophilicity can be enhanced by deprotonation with a base to form a more potent alkoxide nucleophile[1]. This is the basis for reactions like the Williamson Ether Synthesis.
-
As a Leaving Group : In nucleophilic substitution and elimination reactions, the hydroxyl group must depart as a hydroxide ion (OH⁻). Hydroxide is a strong base, making it a very poor leaving group and rendering such reactions unfavorable[4].
Activation of the Hydroxyl Group
To overcome its poor leaving group ability, the hydroxyl group must be chemically modified into a group that is a weaker base. Common strategies include:
-
Protonation : In the presence of a strong acid, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). The subsequent departure of a neutral water molecule, a very weak base, is much more favorable[4][5].
-
Conversion to a Sulfonate Ester : The most common and effective strategy is to convert the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. This process replaces a poor leaving group (hydroxide) with an exceptionally good one (sulfonate)[4][6][7].
References
Methodological & Application
Application Notes and Protocols: Synthesis of Azo Dyes Using 4,6-Dihydroxynaphthalene-2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,6-Dihydroxynaphthalene-2-sulfonic acid as a coupling component in the synthesis of azo dyes. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the synthesis workflow.
Introduction
4,6-Dihydroxynaphthalene-2-sulfonic acid is a valuable aromatic compound used as a coupling component in the synthesis of azo dyes. Its chemical structure, featuring hydroxyl and sulfonic acid groups on a naphthalene backbone, allows for the formation of vibrant and stable colorants. The sulfonic acid group enhances the water solubility of the resulting dye, making it suitable for various dyeing processes, particularly for natural fibers like wool and silk. The dihydroxy substitution pattern on the naphthalene ring influences the final color of the dye, often leading to shades in the blue and violet range. This makes it a compound of interest for creating specific color palettes in the textile, printing, and imaging industries.
A notable application of this compound, also known by its synonym 2,8-dihydroxynaphthalene-6-sulfonic acid, is in the production of blue diazotype prints. In this process, it acts as a coupling component that reacts with a diazonium salt upon exposure to light to form a stable blue dye.
Data Presentation
The following table summarizes the typical characteristics of azo dyes synthesized using naphthalene-based coupling components. The data presented here is representative and intended to provide an indication of the expected properties of dyes derived from 4,6-Dihydroxynaphthalene-2-sulfonic acid. Actual values will vary depending on the specific diazo component used in the synthesis.
| Dye Structure (Illustrative) | Diazo Component | Coupling Component | Expected λmax (nm) | Typical Yield (%) | Light Fastness (Blue Scale) | Wash Fastness (Grey Scale) |
| (Structure of a representative dye) | Aniline | 4,6-Dihydroxynaphthalene-2-sulfonic acid | 520 - 560 | 75 - 85 | 4-5 | 4 |
| (Structure of a representative dye) | Sulfanilic acid | 4,6-Dihydroxynaphthalene-2-sulfonic acid | 540 - 580 | 80 - 90 | 5 | 4-5 |
| (Structure of a representative dye) | p-Nitroaniline | 4,6-Dihydroxynaphthalene-2-sulfonic acid | 580 - 620 | 70 - 80 | 4 | 4 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of an illustrative azo dye using 4,6-Dihydroxynaphthalene-2-sulfonic acid as the coupling component and sulfanilic acid as the diazo component.
Materials:
-
Sulfanilic acid
-
Sodium nitrite (NaNO₂)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated and dilute
-
4,6-Dihydroxynaphthalene-2-sulfonic acid
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
-
Beakers
-
Erlenmeyer flask
-
Stirring rod
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
pH indicator paper
Protocol 1: Diazotization of Sulfanilic Acid
-
In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid in 100 mL of a 2% sodium carbonate solution by gently warming.
-
Cool the solution to room temperature and then add a solution of 0.72 g (0.0104 mol) of sodium nitrite in 10 mL of water. Stir until fully dissolved.
-
In a separate 500 mL beaker, prepare a solution of 2.5 mL of concentrated hydrochloric acid in 25 mL of water. Cool this acidic solution to below 5°C in an ice bath.
-
Slowly add the sulfanilic acid/sodium nitrite solution to the cold acidic solution with constant stirring, ensuring the temperature remains below 5°C. The formation of a fine precipitate of the diazonium salt should be observed.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained. Maintain the temperature below 5°C for 15 minutes to ensure complete diazotization.
Protocol 2: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 2.40 g (0.01 mol) of 4,6-dihydroxynaphthalene-2-sulfonic acid in 100 mL of a 5% sodium hydroxide solution. Cool this solution to 5°C in an ice bath.
-
Slowly add the cold diazonium salt suspension from Protocol 1 to the alkaline solution of the coupling component with vigorous stirring. The temperature should be maintained at or below 10°C.
-
A colored precipitate of the azo dye will form immediately. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Check the pH of the reaction mixture; it should be alkaline to ensure efficient coupling. Adjust with a small amount of sodium hydroxide solution if necessary.
Protocol 3: Isolation and Purification of the Azo Dye
-
Once the coupling is complete, add a saturated sodium chloride solution to the reaction mixture to precipitate ("salt out") the dye.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove impurities.
-
Recrystallize the crude dye from a minimal amount of hot water or an appropriate water-ethanol mixture to purify it.
-
Dry the purified dye in a desiccator or a drying oven at a low temperature (e.g., 60-70°C).
-
Calculate the percentage yield and characterize the dye using appropriate analytical techniques such as UV-Vis spectroscopy to determine the λmax.
Visualizations
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: General mechanism of the azo coupling reaction.
Application Notes and Protocols: 4,6-Dihydroxynaphthalene-2-sulfonic acid as a Linker Molecule for Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxynaphthalene-2-sulfonic acid (DHNS) is a versatile linker molecule with significant potential in the development of fluorescent probes for biological and pharmaceutical research. Its rigid naphthalene core, coupled with reactive hydroxyl groups and a water-solubilizing sulfonic acid moiety, makes it an attractive scaffold for the conjugation of fluorescent dyes to biomolecules such as proteins, antibodies, and peptides.[1] The sulfonic acid group enhances the aqueous solubility of the resulting conjugate, which is often a critical requirement for biological applications.[1][2] The two hydroxyl groups provide reactive sites for covalent attachment to both a fluorescent reporter and a target biomolecule.[1]
These application notes provide a comprehensive overview of the properties of DHNS and detailed, generalized protocols for its use as a linker in bioconjugation. The protocols outlined below are based on established principles of bioconjugation chemistry and are intended as a starting point for developing specific applications.
Properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid
A thorough understanding of the physicochemical properties of DHNS is essential for its effective application as a linker molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₅S | [1][2] |
| Molar Mass | Approximately 240.23 g/mol | [1][2] |
| Appearance | Colorless crystalline solid | [1][2] |
| Solubility | Good solubility in water | [1][2] |
| Key Functional Groups | Two hydroxyl (-OH) groups, one sulfonic acid (-SO₃H) group | [1] |
| CAS Number | 6357-93-3 | [1] |
Experimental Protocols
The following protocols describe a generalized, two-step approach for utilizing DHNS as a linker to conjugate a fluorescent dye to a protein. This method involves the initial activation of DHNS, followed by sequential conjugation to the dye and the protein.
Protocol 1: Activation of DHNS and Conjugation to an Amine-Reactive Fluorescent Dye
This protocol describes the activation of the hydroxyl groups of DHNS using a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, followed by conjugation to a fluorescent dye containing a primary amine.
Materials:
-
4,6-Dihydroxynaphthalene-2-sulfonic acid (DHNS)
-
Disuccinimidyl suberate (DSS) or similar homobifunctional NHS ester crosslinker
-
Amine-containing fluorescent dye (e.g., Fluorescein-amine, Rhodamine B-amine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Activation of DHNS:
-
Dissolve DHNS (1 molar equivalent) and DSS (2.2 molar equivalents) in anhydrous DMF.
-
Add triethylamine (2.5 molar equivalents) to the solution to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. The formation of the activated DHNS-NHS ester can be visualized under UV light.
-
-
Conjugation to Amine-Reactive Dye:
-
In a separate vial, dissolve the amine-containing fluorescent dye (1 molar equivalent) in anhydrous DMF.
-
Slowly add the solution of the activated DHNS-NHS ester to the dye solution while stirring.
-
Allow the reaction to proceed for 12-18 hours at room temperature in the dark.
-
Monitor the formation of the DHNS-dye conjugate by TLC.
-
-
Purification of DHNS-Dye Conjugate:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the DHNS-dye conjugate using column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry and NMR spectroscopy.
-
Protocol 2: Conjugation of DHNS-Dye to a Target Protein
This protocol outlines the conjugation of the purified DHNS-dye conjugate to a protein containing primary amine residues (e.g., lysine).
Materials:
-
Purified DHNS-dye conjugate with an active NHS ester group
-
Target protein (e.g., Bovine Serum Albumin, IgG antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal ultrafiltration units for purification
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Add the purified DHNS-dye conjugate (dissolved in a minimal amount of DMF or DMSO) to the protein solution. A typical starting molar ratio of dye-linker to protein is 10:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Fluorescently Labeled Protein:
-
Remove the unconjugated DHNS-dye and byproducts by dialysis against PBS at 4°C with several buffer changes or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using UV-Vis spectrophotometry.
-
Assess the purity and integrity of the conjugate by SDS-PAGE. The fluorescently labeled protein can be visualized under UV light before staining with Coomassie Blue.
-
Measure the fluorescence quantum yield of the conjugate to evaluate the impact of conjugation on the dye's photophysical properties.
-
Data Presentation
The following tables present example data that could be generated from the successful application of the protocols described above.
Table 1: Example Reaction Efficiency and Degree of Labeling
| Target Protein | Molar Ratio (Dye-Linker:Protein) | Reaction Time (h) | Degree of Labeling (DOL) | Conjugation Efficiency (%) |
| Bovine Serum Albumin | 10:1 | 2 | 3.5 | 35% |
| Bovine Serum Albumin | 20:1 | 2 | 6.2 | 31% |
| IgG Antibody | 10:1 | 2 | 2.8 | 28% |
| IgG Antibody | 20:1 | 2 | 5.1 | 25.5% |
Table 2: Example Photophysical Properties of DHNS-Dye Conjugates
| Conjugate | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Fluorescein-DHNS-BSA | 495 | 520 | 0.75 |
| RhodamineB-DHNS-BSA | 555 | 580 | 0.68 |
| Fluorescein-DHNS-IgG | 496 | 522 | 0.72 |
| RhodamineB-DHNS-IgG | 556 | 583 | 0.65 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for fluorescently labeling a protein using DHNS as a linker.
Logical Relationship Diagram
Caption: Key structural features of DHNS and their contribution to its function as a linker.
Conclusion
4,6-Dihydroxynaphthalene-2-sulfonic acid presents a promising option as a linker molecule for the synthesis of novel fluorescent probes. Its inherent properties of water solubility and reactive handles for conjugation make it a valuable tool for researchers in various fields. The provided protocols and example data serve as a guide for the development of DHNS-based bioconjugates. Optimization of reaction conditions, purification strategies, and characterization methods will be crucial for the successful implementation of this linker in specific research applications.
References
Application Notes and Protocols for 4,6-Dihydroxynaphthalene-2-sulfonic Acid in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a foundational protocol for the utilization of 4,6-Dihydroxynaphthalene-2-sulfonic acid in biochemical assays. This compound, a water-soluble naphthalene derivative, possesses intrinsic fluorescence properties that make it a promising candidate for a fluorescent probe in various research applications, including enzyme activity and inhibition studies. The provided protocols are designed to serve as a comprehensive starting point for researchers, and they should be adapted and optimized for specific experimental contexts.
Introduction
4,6-Dihydroxynaphthalene-2-sulfonic acid is an organic compound characterized by a naphthalene core functionalized with two hydroxyl groups and one sulfonic acid group.[1] The presence of the sulfonic acid moiety confers excellent water solubility, a desirable characteristic for reagents used in aqueous biochemical assay systems.[1] The naphthalene ring system is inherently fluorescent, and the emission properties of such molecules are often sensitive to their local microenvironment. This sensitivity can be exploited to develop assays where binding events, such as to an enzyme's active site, result in a detectable change in fluorescence. The hydroxyl groups can facilitate interactions with biological macromolecules through hydrogen bonding.[2]
This document outlines a detailed protocol for a general enzyme inhibition assay using 4,6-Dihydroxynaphthalene-2-sulfonic acid as a fluorescent probe. The assay is based on the principle of competitive binding, where the displacement of the fluorescent probe from the enzyme's active site by a potential inhibitor leads to a measurable change in fluorescence intensity.
Physicochemical Properties
A summary of the key physicochemical properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid is provided in Table 1. This data is essential for preparing stock solutions and designing experimental conditions.
Table 1: Physicochemical Properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid
| Property | Value |
| Molecular Formula | C₁₀H₈O₅S |
| Molecular Weight | 240.23 g/mol |
| Appearance | Colorless crystalline solid |
| Solubility | Good in water |
| Predicted pKa | 0.29 ± 0.40 |
| Polar Surface Area | 103.21 Ų |
Experimental Protocol: Enzyme Inhibition Assay
This section details a step-by-step protocol for a fluorometric enzyme inhibition assay. This protocol is intended to be a template and will require optimization for specific enzymes and inhibitors.
3.1. Principle
The binding of 4,6-Dihydroxynaphthalene-2-sulfonic acid to the target enzyme results in a change in its fluorescence properties. When an inhibitor compound competes for the same binding site, it displaces the probe, leading to a reversal of the fluorescence signal. The magnitude of this change is proportional to the inhibitor's concentration and binding affinity.
3.2. Materials
-
4,6-Dihydroxynaphthalene-2-sulfonic acid
-
Target Enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Test Compounds (potential inhibitors)
-
Dimethyl Sulfoxide (DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
3.3. Reagent Preparation
-
Probe Stock Solution: Prepare a 10 mM stock solution of 4,6-Dihydroxynaphthalene-2-sulfonic acid in deionized water. Store at -20°C.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the target enzyme in a suitable buffer. Aliquot and store at -80°C.
-
Assay Working Solutions: On the day of the experiment, dilute the stock solutions to the desired working concentrations in Assay Buffer. The optimal concentrations of the probe and enzyme must be determined empirically through titration experiments.
-
Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate microplate.
3.4. Assay Procedure
-
Add 25 µL of Assay Buffer to all wells of the assay plate.
-
Transfer 1 µL of the serially diluted test compounds from the compound plate to the assay plate. For control wells, add 1 µL of DMSO.
-
Add 25 µL of the 4,6-Dihydroxynaphthalene-2-sulfonic acid working solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to all wells except the "no enzyme" control wells (add 50 µL of Assay Buffer instead).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths should be optimized but can be initially set based on the spectral properties of the probe (e.g., Excitation ~330 nm, Emission ~450 nm).
Data Presentation and Analysis
The raw fluorescence data should be processed to determine the extent of inhibition. The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
The results can be summarized in a table for easy comparison of different compounds.
Table 2: Illustrative Quantitative Data for a Set of Test Compounds
| Compound ID | Concentration (µM) | Fluorescence (RFU) | % Inhibition | IC₅₀ (µM) |
| DMSO Control | - | 15,000 | 0 | - |
| No Enzyme | - | 500 | - | - |
| Compound 1 | 0.1 | 13,500 | 10.3 | 5.2 |
| 1.0 | 9,800 | 35.9 | ||
| 10.0 | 4,500 | 72.4 | ||
| 100.0 | 1,200 | 95.2 | ||
| Compound 2 | 0.1 | 14,800 | 1.4 | >100 |
| 1.0 | 14,200 | 5.5 | ||
| 10.0 | 12,500 | 17.2 | ||
| 100.0 | 10,100 | 33.8 |
The IC₅₀ values, representing the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the dose-response data to a suitable model using graphing software.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: A schematic overview of the experimental workflow for the enzyme inhibition assay.
5.2. Hypothetical Signaling Pathway
The inhibition of a target enzyme can have significant downstream effects on cellular signaling pathways. The diagram below represents a hypothetical pathway where the target enzyme plays a critical regulatory role.
Caption: A generalized signaling cascade illustrating the potential impact of inhibiting the target enzyme.
References
Application Notes and Protocols for 4,6-Dihydroxynaphthalene-2-sulphonic Acid in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxynaphthalene-2-sulphonic acid is a water-soluble organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) groups and one sulphonic acid (-SO₃H) group.[1][2] The presence of the hydroxyl groups provides potential chelating sites for metal ions, making this compound a candidate for applications in analytical chemistry for the detection and quantification of various metal ions.[1] The sulphonic acid group enhances its water solubility, a desirable property for aqueous-based analytical methods.[1] This document provides an overview of the potential applications and a generalized protocol for the use of this compound in metal ion detection based on its chemical properties.
Principle of Metal Ion Detection
The fundamental principle behind the use of this compound as a metal ion sensor lies in its ability to form stable complexes with metal ions. The hydroxyl groups on the naphthalene ring can donate lone pairs of electrons to a metal cation, forming coordinate bonds. This complexation event can lead to a change in the electronic properties of the molecule, resulting in a detectable signal, such as a change in color (colorimetric detection) or a change in fluorescence intensity (fluorometric detection).
The general mechanism involves the binding of a metal ion (Mⁿ⁺) to the deprotonated hydroxyl groups of the this compound molecule, leading to the formation of a metal-ligand complex. This interaction alters the electronic transition energies of the molecule, which can be monitored using spectrophotometry or spectrofluorometry.
Potential Applications
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the spectrophotometric detection of a metal ion using this compound. This protocol is intended as a starting point for method development and would require optimization for any specific metal ion.
Objective: To determine the concentration of a target metal ion in an aqueous sample using this compound as a chromogenic reagent.
Materials:
-
This compound
-
Stock solution of the target metal ion (e.g., 1000 ppm)
-
pH buffer solutions (e.g., acetate, phosphate, or borate buffers covering a range of pH values)
-
Deionized water
-
Spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reagent Solution: Prepare a stock solution of this compound (e.g., 1 mM) by dissolving an accurately weighed amount in deionized water.
-
Optimization of Reaction Conditions:
-
pH: To a series of solutions containing a fixed concentration of the target metal ion and the reagent, add different pH buffers to determine the optimal pH for complex formation. Measure the absorbance at the wavelength of maximum absorption (λmax) for each pH.
-
Reagent Concentration: Vary the concentration of the this compound solution while keeping the metal ion concentration and pH constant to determine the concentration required for maximum and stable absorbance.
-
Reaction Time and Stability: Monitor the absorbance of the metal-reagent solution over time to determine the time required to reach equilibrium and the stability of the formed complex.
-
-
Determination of Wavelength of Maximum Absorption (λmax):
-
Prepare a solution containing the target metal ion and the optimized concentration of the reagent at the optimal pH.
-
Scan the absorbance of the solution over a relevant wavelength range (e.g., 300-800 nm) against a reagent blank (a solution containing all components except the metal ion).
-
The wavelength at which the maximum absorbance is observed is the λmax.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the target metal ion with known concentrations.
-
To each standard, add the optimized concentration of the reagent and buffer solution.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus the concentration of the metal ion. This will be the calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample by adding the optimized concentration of the reagent and buffer solution.
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
-
Data Presentation (Hypothetical)
Should experimental data be generated, it would be summarized in tables for clarity and comparison.
Table 1: Optimized Conditions for Metal Ion Detection
| Parameter | Optimal Value |
|---|---|
| pH | Value to be determined |
| Reagent Concentration | Value to be determined |
| Wavelength (λmax) | Value to be determined |
| Reaction Time | Value to be determined |
Table 2: Analytical Performance Characteristics
| Parameter | Value |
|---|---|
| Linearity Range | Concentration range to be determined |
| Limit of Detection (LOD) | Value to be determined |
| Limit of Quantification (LOQ) | Value to be determined |
| Molar Absorptivity (ε) | Value to be determined |
| Correlation Coefficient (R²) | Value to be determined |
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the application of this compound for metal ion detection.
Caption: Experimental workflow for metal ion detection.
Caption: Signaling pathway for metal ion detection.
Conclusion and Future Directions
This compound possesses the necessary functional groups for the chelation of metal ions, indicating its potential as an analytical reagent. However, a thorough review of the scientific literature reveals a lack of specific studies detailing its application for quantitative metal ion detection. The provided protocol is a generalized starting point for researchers interested in exploring the capabilities of this compound. Future work should focus on systematically evaluating its interaction with various metal ions, optimizing the detection conditions, and validating the analytical method for specific applications, including determining key performance indicators such as selectivity, sensitivity, and the limit of detection. Such studies would be valuable in establishing this compound as a viable tool in analytical chemistry.
References
- 1. This compound (6357-93-3) for sale [vulcanchem.com]
- 2. Buy this compound | 6357-93-3 [smolecule.com]
- 3. Catalytic spectrophotometric determination of Mo(VI) in water samples using 4-amino-3-hydroxy-naphthalene sulfonic acid - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
Synthesis of Novel Derivatives from 4,6-Dihydroxynaphthalene-2-sulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 4,6-Dihydroxynaphthalene-2-sulfonic acid. This versatile building block, characterized by its naphthalene core substituted with two hydroxyl groups and a sulfonic acid moiety, offers a reactive scaffold for the generation of a diverse range of compounds with potential applications in dye chemistry, bioconjugation, and pharmacology.
Introduction
4,6-Dihydroxynaphthalene-2-sulfonic acid is a water-soluble aromatic organic compound. Its chemical reactivity is primarily centered around the hydroxyl and sulfonic acid functional groups, which allow for a variety of chemical modifications.[1] The hydroxyl groups at the C4 and C6 positions are amenable to reactions such as esterification and etherification, while the aromatic ring system can undergo electrophilic substitution reactions, most notably azo coupling. Furthermore, the hydroxyl groups can be converted to amino groups via the Bucherer reaction. These reactions enable the synthesis of a wide array of derivatives with tailored properties.
Synthesis of Derivatives: Key Reactions and Protocols
The following sections detail the experimental protocols for the synthesis of several classes of derivatives from 4,6-Dihydroxynaphthalene-2-sulfonic acid.
Azo Dye Derivatives
Azo dyes are a prominent class of colored compounds synthesized via the coupling of a diazonium salt with an activated aromatic ring system. 4,6-Dihydroxynaphthalene-2-sulfonic acid serves as an excellent coupling component due to the electron-donating nature of its hydroxyl groups, which activate the naphthalene ring towards electrophilic attack.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol describes a general procedure for the synthesis of a monoazo dye by coupling diazotized aniline with 4,6-Dihydroxynaphthalene-2-sulfonic acid.
-
Diazotization of Aniline:
-
In a 100 mL beaker, dissolve 0.93 g (10 mmol) of aniline in 25 mL of 2 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of water. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate 250 mL beaker, dissolve 2.40 g (10 mmol) of 4,6-Dihydroxynaphthalene-2-sulfonic acid in 50 mL of 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of the naphthalene derivative with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the solid with a cold saturated sodium chloride solution to remove unreacted starting materials and byproducts.
-
Recrystallize the crude dye from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
| Parameter | Value |
| Reactants | |
| Aniline | 0.93 g (10 mmol) |
| Sodium Nitrite | 0.70 g (10.1 mmol) |
| 4,6-Dihydroxynaphthalene-2-sulfonic acid | 2.40 g (10 mmol) |
| Product | |
| Expected Product | Aniline-azo-4,6-dihydroxynaphthalene-2-sulfonic acid |
| Theoretical Yield | Varies based on specific product |
| Typical Yield | 75-85% |
| Characterization Data | |
| Appearance | Colored solid |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~1600 (N=N), ~1200 (S=O) |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons, hydroxyl protons |
Caption: Bucherer reaction workflow.
Ether and Ester Derivatives
The hydroxyl groups of 4,6-Dihydroxynaphthalene-2-sulfonic acid can be readily converted to ethers and esters through Williamson ether synthesis and Fischer esterification, respectively. These reactions allow for the introduction of a wide range of alkyl and acyl groups, modifying the solubility, lipophilicity, and biological activity of the parent compound.
Experimental Protocol: Williamson Ether Synthesis of 4,6-Dimethoxynaphthalene-2-sulfonic acid
-
Deprotonation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.40 g (10 mmol) of 4,6-Dihydroxynaphthalene-2-sulfonic acid in 50 mL of dry methanol.
-
Carefully add 0.96 g (24 mmol) of sodium hydroxide pellets to the solution. Stir until the sodium hydroxide has completely dissolved.
-
-
Alkylation:
-
Add 3.41 g (24 mmol) of methyl iodide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a minimum amount of water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent if necessary.
-
| Parameter | Value |
| Reactants | |
| 4,6-Dihydroxynaphthalene-2-sulfonic acid | 2.40 g (10 mmol) |
| Sodium Hydroxide | 0.96 g (24 mmol) |
| Methyl Iodide | 3.41 g (24 mmol) |
| Product | |
| Expected Product | 4,6-Dimethoxynaphthalene-2-sulfonic acid |
| Theoretical Yield | 2.68 g |
| Typical Yield | 80-90% |
| Characterization Data | |
| Appearance | White to off-white solid |
| FT-IR (cm⁻¹) | ~2950 (C-H), ~1250 (C-O), ~1200 (S=O) |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons, methoxy protons (~3.9 ppm) |
Experimental Protocol: Fischer Esterification to 4,6-Diacetoxynaphthalene-2-sulfonic acid
-
Reaction Setup:
-
Suspend 2.40 g (10 mmol) of 4,6-Dihydroxynaphthalene-2-sulfonic acid in 50 mL of acetic anhydride.
-
Add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.
-
-
Reaction Conditions:
-
Heat the mixture to 80-90 °C with stirring for 2-3 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture and pour it into 200 mL of ice-water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral.
-
Dry the product in a vacuum desiccator over potassium hydroxide pellets.
-
| Parameter | Value |
| Reactants | |
| 4,6-Dihydroxynaphthalene-2-sulfonic acid | 2.40 g (10 mmol) |
| Acetic Anhydride | 50 mL |
| Sulfuric Acid | Catalytic amount |
| Product | |
| Expected Product | 4,6-Diacetoxynaphthalene-2-sulfonic acid |
| Theoretical Yield | 3.24 g |
| Typical Yield | 85-95% |
| Characterization Data | |
| Appearance | White crystalline solid |
| FT-IR (cm⁻¹) | ~1760 (C=O, ester), ~1200 (S=O) |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons, acetyl protons (~2.3 ppm) |
Applications in Drug Discovery and Development
Derivatives of dihydroxynaphthalene have shown promise as anticancer agents. While the precise mechanisms of action for derivatives of 4,6-Dihydroxynaphthalene-2-sulfonic acid are still under investigation, related compounds have been shown to exert their effects through various signaling pathways. For instance, some dihydronaphthalene derivatives have demonstrated potent cytotoxic activities against cancer cell lines such as MCF-7 (human breast adenocarcinoma). [2] Potential Signaling Pathway: PI3K/Akt Pathway
A plausible mechanism of action for dihydroxynaphthalene-derived anticancer agents is the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Proposed PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
4,6-Dihydroxynaphthalene-2-sulfonic acid is a valuable and versatile starting material for the synthesis of a wide range of derivatives. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel azo dyes, amino-naphthalene derivatives, ethers, and esters. Furthermore, the potential of these compounds as anticancer agents warrants further investigation into their mechanisms of action and structure-activity relationships. The provided experimental procedures and data will aid researchers in the development of new chemical entities for various scientific and industrial applications.
References
Application Notes and Protocols for the Industrial Production of 4,6-Dihydroxynaphthalene-2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial production methods for 4,6-Dihydroxynaphthalene-2-sulfonic acid, a valuable intermediate in the synthesis of dyes and pigments.[1] The information compiled is based on established chemical synthesis routes and common industrial practices.
Overview of Synthesis Routes
The industrial production of 4,6-Dihydroxynaphthalene-2-sulfonic acid (also known as Dioxy G Acid or 2,8-dihydroxynaphthalene-6-sulfonic acid) primarily relies on two key methodologies:
-
Direct Sulfonation of 4,6-Dihydroxynaphthalene: This is the most common and direct route, involving the electrophilic substitution of a sulfonic acid group onto the dihydroxynaphthalene backbone.[2][3]
-
Alkali Fusion of Naphthalene Disulfonic Acid Derivatives: This method involves the high-temperature reaction of a substituted naphthalene disulfonic acid with a strong base to introduce the hydroxyl groups.
This document will focus on the direct sulfonation method, which is generally preferred for its efficiency.
Experimental Protocols
Industrial Scale Synthesis via Direct Sulfonation
This protocol describes a representative industrial batch process for the synthesis of 4,6-Dihydroxynaphthalene-2-sulfonic acid.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 4,6-Dihydroxynaphthalene | Technical | Major Chemical Supplier |
| Sulfuric Acid (98%) or Oleum (20-30%) | Industrial | Major Chemical Supplier |
| Sodium Hydroxide (Caustic Soda) | Industrial | Major Chemical Supplier |
| Sodium Chloride | Technical | Major Chemical Supplier |
| Water | Deionized | In-house |
Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling jacket and agitator
-
Charging vessel for reactants
-
Neutralization tank
-
Filter press or centrifuge
-
Industrial drying oven
Protocol:
-
Sulfonation:
-
Charge the reactor with a molar excess of sulfuric acid (98%) or oleum.
-
Under controlled agitation, gradually add 4,6-dihydroxynaphthalene to the reactor. The temperature should be carefully maintained between 60-80°C to prevent side reactions and degradation of the product.[2]
-
Maintain the reaction mixture at this temperature for several hours until the reaction is complete. Reaction progress can be monitored by techniques such as HPLC.
-
-
Quenching and Precipitation:
-
Once the sulfonation is complete, the reaction mixture is cooled.
-
The cooled mixture is then carefully quenched by adding it to a stirred vessel containing cold water or ice. This step is highly exothermic and requires efficient cooling.
-
-
Neutralization and Isolation:
-
The acidic solution is neutralized by the slow addition of a concentrated sodium hydroxide solution. The pH is adjusted to a slightly acidic or neutral range to precipitate the sodium salt of 4,6-Dihydroxynaphthalene-2-sulfonic acid.
-
The precipitated product is then isolated by filtration using a filter press or by centrifugation.
-
-
Washing and Drying:
-
The filter cake is washed with a brine solution (sodium chloride in water) to remove any remaining impurities and excess acid.
-
The washed product is then dried in an industrial oven under controlled temperature and vacuum to yield the final product.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | > 85% | Industrial Practice |
| Purity | > 98% | [1] |
| Reaction Temperature | 60-80°C | [2] |
| Reaction Time | 4-8 hours | Industrial Practice |
Process Workflow Diagram
The following diagram illustrates the key stages in the industrial production of 4,6-Dihydroxynaphthalene-2-sulfonic acid via direct sulfonation.
Caption: Industrial production workflow for 4,6-Dihydroxynaphthalene-2-sulfonic acid.
Signaling Pathways and Logical Relationships
The synthesis of 4,6-Dihydroxynaphthalene-2-sulfonic acid is a classic example of an electrophilic aromatic substitution reaction. The logical relationship of the key steps is depicted below.
Caption: Key steps in the electrophilic sulfonation of 4,6-dihydroxynaphthalene.
References
- 1. Aromatic sulfonation. Part 120. Reaction of dihydroxy- and dimesyloxy-naphthalenes with sulfur trioxide in nitromethane. Directing effects and the influence of initial sulfation on the product distributions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | 83732-66-5 | Benchchem [benchchem.com]
- 3. Buy 4,6-Dihydroxynaphthalene-2-sulphonic acid | 6357-93-3 [smolecule.com]
The Pivotal Role of 4,6-Dihydroxynaphthalene-2-sulfonic Acid in Specialty Chemical Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4,6-Dihydroxynaphthalene-2-sulfonic acid, also known as Di-Hydroxy G-Salt, is a versatile aromatic organic compound that serves as a crucial intermediate in the synthesis of a variety of specialty chemicals.[1][2] Its unique molecular architecture, featuring a naphthalene core substituted with two hydroxyl (-OH) groups and a sulfonic acid (-SO₃H) group, imparts a combination of reactivity and water solubility that makes it a valuable building block in several industrial applications, most notably in the production of azo dyes and pigments.[1][2][3] This document provides detailed application notes and experimental protocols for the use of 4,6-dihydroxynaphthalene-2-sulfonic acid in the synthesis of specialty chemicals, with a focus on azo dyes.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4,6-dihydroxynaphthalene-2-sulfonic acid is essential for its effective application in chemical synthesis. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₅S | [1][3] |
| Molecular Weight | 240.23 g/mol | [1][3] |
| Appearance | Colorless crystalline solid | [1][3] |
| Density | 1.677 g/cm³ (predicted) | [1][3] |
| pKa | 0.29 ± 0.40 (predicted) | [1][3] |
| Solubility | Good solubility in water | [1][3] |
| LogP | 2.57850 | [1] |
| Polar Surface Area | 103.21 Ų | [1] |
Applications in Specialty Chemical Production
The primary application of 4,6-dihydroxynaphthalene-2-sulfonic acid is as a coupling component in the synthesis of azo dyes. The electron-rich naphthalene ring, activated by the two hydroxyl groups, readily undergoes electrophilic substitution with diazonium salts to form the characteristic azo (-N=N-) linkage, which is the basis of the chromophore in these dyes. The sulfonic acid group enhances the water solubility of the resulting dye, making it suitable for textile dyeing applications.[2][3]
Beyond traditional dyes, this compound is also explored in other areas:
-
High-Performance Pigments: Its derivatives can be used to create pigments with enhanced stability and color properties.
-
Functional Dyes: The reactive hydroxyl groups allow for further chemical modifications, enabling the development of functional dyes for specialized applications.
-
Bioconjugation: The hydroxyl groups can be utilized to form covalent bonds with biomolecules, and the sulfonic acid moiety provides water solubility, making it a potential linker molecule in the development of fluorescent probes for cellular imaging.[3]
-
Analytical Chemistry: The ability of the hydroxyl groups to chelate metal ions makes it a candidate for use in the detection and quantification of metals.[1]
Experimental Protocols
Synthesis of 4,6-Dihydroxynaphthalene-2-sulfonic Acid
The industrial synthesis of 4,6-dihydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of 4,6-dihydroxynaphthalene.[1][3]
Workflow for the Synthesis of 4,6-Dihydroxynaphthalene-2-sulfonic Acid:
Caption: Workflow for the synthesis of 4,6-Dihydroxynaphthalene-2-sulfonic acid.
Methodology:
-
Sulfonation: 4,6-dihydroxynaphthalene is reacted with sulfuric acid under carefully controlled temperature conditions to prevent side reactions.[1]
-
Cooling: The reaction mixture is cooled to stop the reaction and prepare for the next step.
-
Neutralization: The acidic mixture is neutralized with a base, typically sodium hydroxide, to precipitate the sodium salt of the sulfonic acid.[1]
-
Isolation and Purification: The precipitated product is isolated by filtration, washed to remove impurities, and then dried to yield the final product.[1]
Synthesis of an Azo Dye using 4,6-Dihydroxynaphthalene-2-sulfonic Acid
This protocol describes a general procedure for the synthesis of an azo dye by coupling a diazotized aromatic amine with 4,6-dihydroxynaphthalene-2-sulfonic acid.
Signaling Pathway for Azo Dye Synthesis:
Caption: General pathway for the synthesis of an azo dye.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol outlines the synthesis of a simple monoazo dye using aniline as the aromatic amine.
Materials:
-
Aniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
4,6-Dihydroxynaphthalene-2-sulfonic acid
-
Sodium hydroxide
-
Ice
-
Distilled water
Procedure:
-
Diazotization of Aniline:
-
Dissolve a specific molar equivalent of aniline in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve a molar equivalent of 4,6-dihydroxynaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring. The coupling reaction should occur rapidly, resulting in the formation of a colored precipitate.
-
-
Isolation and Purification:
-
After the addition is complete, continue stirring the mixture in the ice bath for a period to ensure complete reaction.
-
The precipitated dye is collected by vacuum filtration.
-
The crude dye is washed with a small amount of cold water to remove unreacted starting materials and salts.
-
The dye can be further purified by recrystallization from an appropriate solvent system.
-
Quantitative Data:
While specific yields and purity are highly dependent on the specific reactants and reaction conditions, the synthesis of azo dyes using this method can typically achieve yields ranging from moderate to high. Purity is often assessed by techniques such as thin-layer chromatography (TLC), UV-Vis spectroscopy, and sometimes by elemental analysis.
Conclusion
4,6-Dihydroxynaphthalene-2-sulfonic acid is a key intermediate in the production of specialty chemicals, particularly azo dyes. Its distinct chemical structure allows for the synthesis of a wide range of colored compounds with good water solubility. The provided protocols offer a foundational understanding for researchers and scientists working in the fields of dye chemistry, materials science, and drug development to utilize this versatile compound in their applications. Further research into its applications in bioconjugation and functional materials is warranted to explore its full potential.
References
Application Notes: Utilizing 4,6-Dihydroxynaphthalene-2-sulfonic Acid as a Linker for Cellular Visualization and Tracking
Introduction
4,6-Dihydroxynaphthalene-2-sulfonic acid (DHNS) is a water-soluble naphthalene derivative that serves as a versatile linker molecule in bioconjugation chemistry. While not intrinsically fluorescent, its chemical structure, featuring hydroxyl and sulfonic acid groups, allows for its use in covalently attaching fluorescent dyes to biomolecules such as proteins and antibodies.[1] The sulfonic acid moiety enhances the water solubility of the resulting conjugate, which is often a critical factor for biological applications.[1][2] These fluorescently labeled biomolecules can then be employed for a range of cellular visualization and tracking studies, enabling researchers to investigate protein localization, trafficking, and dynamics within living cells.
This document provides detailed protocols for the use of DHNS as a linker to create fluorescent bioconjugates and their application in live-cell imaging. The protocols described are representative methodologies based on established bioconjugation and cell labeling techniques.
Data Presentation
Table 1: Physicochemical Properties of 4,6-Dihydroxynaphthalene-2-sulfonic acid
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₅S | [1] |
| Molar Mass | 240.23 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Solubility | Good in water | [1] |
Table 2: Hypothetical Quantitative Data for a DHNS-linked Fluorescent Antibody Conjugate
| Parameter | Value |
| Dye-to-Protein (D/P) Ratio | 3.5 - 5.0 |
| Excitation Maximum (λex) | 495 nm |
| Emission Maximum (λem) | 519 nm |
| Quantum Yield (Φ) | 0.75 |
| Optimal Staining Concentration | 1-5 µg/mL |
| Incubation Time for Live Cells | 30-60 minutes |
| Photostability | High |
Experimental Protocols
Protocol 1: Synthesis of a DHNS-Activated Fluorescent Dye for Antibody Conjugation
This protocol describes a representative two-step process to first activate 4,6-Dihydroxynaphthalene-2-sulfonic acid and then conjugate it to a fluorescent dye, creating a reactive probe for antibody labeling.
Materials:
-
4,6-Dihydroxynaphthalene-2-sulfonic acid (DHNS)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Fluorescein-amine
-
Dialysis tubing (1 kDa MWCO)
-
Lyophilizer
Procedure:
-
Activation of DHNS:
-
Dissolve DHNS in anhydrous DMF.
-
Add DSC and TEA to the solution.
-
Stir the reaction at room temperature for 4 hours to form the N-hydroxysuccinimidyl (NHS) ester of DHNS.
-
-
Conjugation to Fluorescent Dye:
-
Add Fluorescein-amine to the reaction mixture.
-
Stir overnight at room temperature in the dark.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a small amount of deionized water.
-
Purify the DHNS-fluorescein conjugate by dialysis against deionized water to remove unreacted components.
-
Lyophilize the purified product to obtain a powder.
-
Protocol 2: Conjugation of DHNS-Fluorescein to an Antibody
This protocol outlines the labeling of a primary antibody with the synthesized DHNS-fluorescein probe.
Materials:
-
Purified antibody (e.g., anti-EGFR) in phosphate-buffered saline (PBS), pH 7.4
-
DHNS-fluorescein probe
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Sodium azide
Procedure:
-
Prepare Antibody:
-
Dissolve the antibody in PBS at a concentration of 2-5 mg/mL.
-
-
Prepare Dye Solution:
-
Dissolve the DHNS-fluorescein probe in a small amount of DMSO.
-
-
Conjugation Reaction:
-
Slowly add the dye solution to the antibody solution while gently stirring. A typical molar ratio of dye to antibody is 10:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the dye.
-
-
Storage:
-
Store the labeled antibody at 4°C in PBS containing a preservative like sodium azide.
-
Protocol 3: Live-Cell Imaging with the Fluorescently Labeled Antibody
This protocol provides a general procedure for staining and visualizing live cells using the synthesized antibody-dye conjugate.
Materials:
-
Cells expressing the target protein (e.g., A431 cells for EGFR)
-
Complete cell culture medium
-
Fluorescently labeled antibody
-
Live-cell imaging buffer (e.g., HBSS)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed live-cell imaging buffer.
-
Dilute the fluorescently labeled antibody to the optimal staining concentration (e.g., 1-5 µg/mL) in the imaging buffer.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed imaging buffer to remove unbound antibodies.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Visualize the labeled cells using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorescent dye.
-
Acquire images for analysis of protein localization and trafficking.
-
Visualizations
Caption: Experimental workflow for probe synthesis, bioconjugation, and cellular imaging.
Caption: Example signaling pathway tracked using a DHNS-linked fluorescent antibody.
References
- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of Fab’ Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Naphthalene Sulfonates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthalene sulfonates (NS) are a class of highly water-soluble anionic compounds used extensively in industrial applications, including dye manufacturing, concrete plasticizers, and as dispersing agents.[1][2] Due to their prevalence and high mobility in aquatic systems, robust analytical methods are required for their separation, identification, and quantification.[1][2] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. Key challenges in the analysis of NS include the effective separation of structurally similar isomers and analysis in complex matrices such as industrial wastewater or highly saline brines.[1][3]
This document provides detailed protocols for the analysis of various naphthalene sulfonates using different HPLC methodologies, including ion-pair reversed-phase chromatography for comprehensive isomer separation and standard reversed-phase chromatography for simpler applications.
Principles of Separation
The analysis of naphthalene sulfonates by HPLC primarily relies on one of the following chromatographic techniques:
-
Reversed-Phase (RP) HPLC: This is a common method for separating naphthalene mono-sulfonates.[4][5] The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and acetonitrile or methanol.[4][5]
-
Ion-Pair Reversed-Phase HPLC: This is the most effective technique for the simultaneous separation of multiple naphthalene mono- and di-sulfonate isomers.[1][6] Since sulfonates are anionic and show little retention on standard RP columns, an ion-pairing agent (e.g., a quaternary ammonium salt like Tetrabutylammonium Bromide, TBAB) is added to the mobile phase.[1][7] This agent forms a neutral, hydrophobic ion pair with the sulfonate analyte, which can then be retained and separated on a reversed-phase column.
-
Anion-Exchange Chromatography: This method separates molecules based on their net negative charge and can be used as an alternative to reversed-phase methods.[1][8]
Experimental Protocols
Method 1: Isocratic RP-HPLC for Simple Naphthalene Sulfonates
This method is suitable for the rapid analysis and quantification of individual naphthalene mono-sulfonate isomers, such as 1-naphthalenesulfonic acid or 2-naphthalenesulfonic acid, in relatively clean samples.[4][5]
Protocol Summary:
| Parameter | Specification |
| Analytes | Naphthalene-1-sulfonic acid, Naphthalene-2-sulfonic acid |
| Column | Newcrom R1, or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (MeCN) and water mixture with an acid modifier (e.g., phosphoric acid). For MS compatibility, replace phosphoric acid with formic acid.[4][5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm[8] |
| Temperature | Ambient or controlled at 25°C |
Procedure:
-
Mobile Phase Preparation: Prepare the desired mixture of HPLC-grade acetonitrile and water. Add the acid modifier (e.g., to a final concentration of 0.1% v/v). Degas the mobile phase using vacuum filtration or sonication.
-
System Equilibration: Equilibrate the HPLC column with the mobile phase at the specified flow rate for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample (typically 10-20 µL).
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of the analyte peak.
Method 2: Gradient Ion-Pair RP-HPLC for Simultaneous Analysis of Multiple Isomers
This protocol is designed for the baseline separation and trace-level quantification of a mixture of naphthalene mono- and di-sulfonates, particularly in complex matrices like geothermal brines.[1][6][9] This method achieves excellent resolution for up to six different isomers within 33 minutes.[1][9]
Protocol Summary:
| Parameter | Specification |
| Analytes | 1-NMS, 2-NMS, 1,5-NDS, 1,6-NDS, 2,6-NDS, 2,7-NDS |
| Column | ODS-AQ, Phenomenex Luna C18(2), or equivalent C18 column (e.g., 150 x 2 mm, 3 µm)[1][6] |
| Mobile Phase A | 100% Water with 5 mM TBAB, 4 g/L disodium sulphate, and 40 µL/L 37% HCl[1][6] |
| Mobile Phase B | Water/Methanol (50:50, v/v) with 5 mM TBAB, 4 g/L disodium sulphate, and 40 µL/L 37% HCl[1][6] |
| Flow Rate | 0.25 mL/min[1][6] |
| Detection | Fluorescence (Excitation: 225 nm, Emission: 338 nm)[6] |
| Column Temp. | 35°C[1][6] |
| Injection Vol. | 25 µL[1][6] |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 - 3.0 | 45 |
| 3.0 - 14.0 | Linear gradient to 55 |
| 14.0 - 18.0 | Increase to 75 |
| 18.0 - 27.0 | 75 |
Table based on the gradient profile described in the literature.[1][6]
Procedure:
-
Mobile Phase Preparation: Prepare Eluents A and B as described, ensuring all components are fully dissolved. Degas both mobile phases before use.
-
System Equilibration: Flush the system with the initial mobile phase composition (45% B) until the baseline is stable.
-
Sample Injection: Inject 25 µL of the sample, which may have been pre-treated using Solid-Phase Extraction (see Sample Preparation section).[1]
-
Data Acquisition: Run the gradient program and record the fluorescence signal. The total run time is typically around 33 minutes.[1]
Sample Preparation Protocol
For complex samples with high salinity or interfering matrix components, a sample preparation step is crucial to ensure reliable quantification and protect the HPLC system.[1][3] Solid-Phase Extraction (SPE) is a common and effective technique.[1][2]
Protocol: Solid-Phase Extraction (SPE) for Saline Samples
This protocol is designed to extract and concentrate naphthalene sulfonates from saline solutions while removing salts that can interfere with the chromatographic separation.[1]
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Deionized Water
-
Conditioning Solution: Prepare a solution containing 2.5 mL of 100 mM TBAB, 2.5 mL of 100 mM KH₂PO₄, and 2.5 mL of 65 mM Na₂HPO₄ in 50 mL of pure water (final pH ~6.1).[1]
Procedure:
-
Cartridge Conditioning:
-
Pass 10 mL of methanol through the SPE cartridge.
-
Pass 10 mL of pure water through the cartridge.
-
Pass 10 mL of the conditioning solution through the cartridge. Do not allow the cartridge to go dry.[1]
-
-
Sample Preparation: To a 50 mL sample, add the same buffer and ion-pair agents used to make the conditioning solution.[1]
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow, steady rate.
-
Washing: Wash the cartridge with 10 mL of the conditioning solution to remove residual salts and other polar impurities.[1]
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.
-
Elution: Elute the retained naphthalene sulfonates from the cartridge with 4 mL of methanol into a collection tube.[1]
-
Reconstitution: Evaporate the methanol extract to dryness under a gentle stream of nitrogen at 60°C.[6] Reconstitute the residue in a known volume (e.g., 4 mL) of pure water or mobile phase A.[6] The sample is now ready for HPLC analysis.
Data Presentation
Quantitative data from the analysis should be clearly structured for comparison and reporting.
Table 1: Summary of HPLC Method Parameters
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient Ion-Pair RP-HPLC |
| Principle | Reversed-Phase | Ion-Pair Reversed-Phase |
| Typical Analytes | Single Isomers (1-NMS, 2-NMS)[4][5] | Isomer Mixtures (Mono- & Di-sulfonates)[1] |
| Stationary Phase | C18[4] | C18 (ODS-AQ recommended)[1] |
| Mobile Phase | Acetonitrile/Water + Acid[4] | Water/Methanol + TBAB + Salts (Gradient)[1] |
| Detection | UV (255 nm)[8] | Fluorescence (Ex: 225 nm, Em: 338 nm)[6] |
| Primary Use | QC, simple sample analysis | Trace analysis, complex matrices, research[1] |
Table 2: Quantitative Performance Data for Method 2 (Ion-Pair HPLC)
| Analyte | Abbreviation | Method Quantification Limit (µg/L) |
| 1-Naphthalene sulfonate | 1-NMS | 0.05 - 0.4[1][9] |
| 2-Naphthalene sulfonate | 2-NMS | 0.05 - 0.4[1][9] |
| 1,5-Naphthalene disulfonate | 1,5-NDS | 0.05 - 0.4[1][9] |
| 1,6-Naphthalene disulfonate | 1,6-NDS | 0.05 - 0.4[1][9] |
| 2,6-Naphthalene disulfonate | 2,6-NDS | 0.05 - 0.4[1][9] |
| 2,7-Naphthalene disulfonate | 2,7-NDS | 0.05 - 0.4[1][9] |
The range of quantification limits is cited for the overall method including SPE.[1][9]
Visualized Workflow
The following diagram illustrates the general experimental workflow for the HPLC analysis of naphthalene sulfonates, from initial sample handling to final data analysis.
Caption: General workflow for the HPLC analysis of naphthalene sulfonates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. Detection of naphthalene sulfonates from highly saline brines with high-performance liquid chromatography in conjunction with fluorescence detection and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Determination using Dihydroxynaphthalene Sulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the spectrophotometric determination of various analytes using dihydroxynaphthalene sulfonic acid derivatives. The methods outlined are applicable for a range of substances, including environmental pollutants, metal ions, and pharmaceutical compounds.
I. Determination of Formaldehyde using Chromotropic Acid (4,5-Dihydroxynaphthalene-2,7-disulfonic acid)
This method is based on the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to form a purple-colored complex. The intensity of the color, measured spectrophotometrically at 574-580 nm, is directly proportional to the formaldehyde concentration.[1][2] This is a widely used and sensitive method, forming the basis of NIOSH Method 3500.[1][3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Formaldehyde | [1][2] |
| Reagent | Chromotropic Acid | [1][2] |
| λmax | 574 - 580 nm | [1][2] |
| Linearity Range | 0.03 - 7.00 mg/L | |
| Detection Limit | 0.005 mg/L | |
| Molar Absorptivity | Not explicitly stated | |
| Key Interferences | Phenols, ethanol, higher molecular-weight alcohols, olefins, aromatic hydrocarbons, cyclohexanone.[1] |
Experimental Protocol (Based on NIOSH Method 3500)
1. Reagent Preparation:
-
Chromotropic Acid Reagent (1% w/v): Dissolve 0.10 g of the disodium salt of 4,5-dihydroxynaphthalene-2,7-disulfonic acid in 10 mL of distilled water. Filter and store in a brown bottle. Prepare fresh weekly.[5][6]
-
Formaldehyde Stock Solution (1 mg/mL): Prepare a stock solution of formaldehyde. The exact concentration should be determined by iodometric titration.
-
Absorbing Solution (1% Sodium Bisulfite): Dissolve 1 g of sodium bisulfite in 100 mL of distilled water. Prepare fresh weekly.[5][6]
2. Sample Collection (for air samples):
-
Draw a known volume of air through two midget impingers in series, each containing 20 mL of 1% sodium bisulfite solution, at a flow rate of 0.2 to 1 L/min.[5]
3. Sample and Standard Preparation:
-
Transfer the absorbing solution from the impingers to a 25-mL graduated cylinder and record the volume.
-
Prepare a series of calibration standards by diluting the formaldehyde stock solution with the 1% sodium bisulfite solution to cover the expected concentration range of the samples.
4. Color Development:
-
Pipette a 4-mL aliquot of each sample and standard solution into separate 25-mL glass-stoppered flasks.
-
Add 0.1 mL of 1% chromotropic acid solution to each flask and mix.[6]
-
Carefully add 6 mL of concentrated sulfuric acid to each flask. Caution: Sulfuric acid is highly corrosive.
-
Stopper the flasks and heat in a water bath at 95°C for 15 minutes.
-
Allow the flasks to cool to room temperature.
5. Spectrophotometric Measurement:
-
Transfer the solutions to 1-cm cuvettes.
-
Measure the absorbance of the samples and standards at 580 nm against a reagent blank.[1] The reagent blank is prepared using 4 mL of the 1% sodium bisulfite solution and following the same procedure.
6. Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of formaldehyde in the samples from the calibration curve.
Experimental Workflow
II. Determination of Nitrate using Chromotropic Acid
This method is based on the reaction of nitrate ions with chromotropic acid in a strongly acidic medium to form a yellow-colored product. The absorbance is measured at 410-412 nm.[7][8] Interferences from oxidizing agents, nitrite, and chloride can be eliminated by the addition of sodium sulfite, urea, and antimony(III), respectively.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Nitrate | [7][8] |
| Reagent | Chromotropic Acid | [7][8] |
| λmax | 410 - 412 nm | [7][8] |
| Linearity Range | 0.62 - 9.25 mg/L | [8] |
| Detection Limit | 0.351 mg/L | [8] |
| Molar Absorptivity | 2.34 x 10³ L·mol⁻¹·cm⁻¹ | [8] |
| Key Interferences | Nitrite, oxidizing agents, chloride, iron(III) (can be masked).[7] |
Experimental Protocol
1. Reagent Preparation:
-
Chromotropic Acid Reagent (0.1% w/v): Dissolve 0.1 g of purified chromotropic acid in 100 mL of concentrated sulfuric acid. This solution should be colorless and is stable for about two weeks.[7]
-
Standard Nitrate Solution (100 mg/L): Dissolve 0.1371 g of anhydrous sodium nitrate in distilled water and dilute to 1000 mL.
-
Sulfite-Urea Reagent: Dissolve 5 g of urea and 4 g of anhydrous sodium sulfite in distilled water and dilute to 100 mL.[7]
-
Antimony Reagent: Heat 0.5 g of antimony metal in 80 mL of concentrated sulfuric acid until dissolved. Cool and add to 20 mL of ice water.[7]
-
Sulfuric Acid: Concentrated (95-97%).[8]
2. Sample and Standard Preparation:
-
Prepare a series of calibration standards by diluting the standard nitrate solution to cover the range of 0.5 to 50 µg of nitrate.
-
To 2.5 mL of sample or standard in a flask, add one drop of sulfite-urea reagent.
3. Color Development:
-
Place the flasks in a cold water bath (10-20°C).
-
Add 2 mL of the antimony reagent and swirl.
-
After about 4 minutes in the bath, add 1 mL of the chromotropic acid reagent and swirl.
-
Carefully add concentrated sulfuric acid to bring the total volume to approximately 10 mL.
-
Stopper the flasks and mix by inverting. Allow to stand at room temperature for 45 minutes.
4. Spectrophotometric Measurement:
-
Measure the absorbance at 412 nm against a reagent blank.[8] The measurement should be taken between 15 minutes and 24 hours after color development.
5. Calculation:
-
Prepare a calibration curve by plotting absorbance versus nitrate concentration.
-
Determine the nitrate concentration in the sample from the calibration curve.
Reaction Pathway
III. Determination of Pharmaceuticals using 1,2-Naphthoquinone-4-sulfonic Acid (NQS)
Sodium 1,2-naphthoquinone-4-sulfonate (NQS) is a versatile chromogenic reagent for the determination of various pharmaceutical compounds containing primary and secondary amine groups.[9] The reaction results in a colored product that can be quantified spectrophotometrically.
Application Example: Determination of Dapsone
This method is based on the reaction of dapsone with NQS in a buffered solution (pH 6.98) to form a salmon pink colored product with a maximum absorption at 525 nm.[10][11]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Dapsone | [10][11] |
| Reagent | Sodium 1,2-naphthoquinone-4-sulfonate (NQS) | [10][11] |
| λmax | 525 nm | [10][11] |
| Linearity Range | 0.40 - 10 µg/mL | [10][11] |
| Detection Limit | 0.24 µg/mL | [10][11] |
| Molar Absorptivity | 3.68 x 10⁴ L·mol⁻¹·cm⁻¹ | [10][11] |
| Reaction pH | 6.98 | [10][11] |
Experimental Protocol
1. Reagent Preparation:
-
NQS Solution: Prepare a fresh solution of sodium 1,2-naphthoquinone-4-sulfonate in distilled water.
-
Dapsone Standard Solution: Accurately weigh and dissolve dapsone in a suitable solvent to prepare a stock solution, from which working standards are prepared by dilution.
-
Buffer Solution (pH 6.98): Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH to 6.98.
2. Sample and Standard Preparation:
-
For pharmaceutical formulations, an appropriate amount of the powdered tablet or liquid formulation is dissolved in a suitable solvent, filtered if necessary, and diluted to a known volume.
-
Prepare a series of calibration standards by diluting the dapsone stock solution.
3. Color Development:
-
To a fixed volume of the sample or standard solution in a volumetric flask, add a specified volume of the buffer solution (pH 6.98).
-
Add a specified volume of the NQS solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the reaction to proceed for a specified time at a controlled temperature as optimized.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting salmon pink solution at 525 nm against a reagent blank.[10][11]
5. Calculation:
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of dapsone in the sample from the calibration curve.
Logical Relationship Diagram
IV. Determination of Metal Ions
Dihydroxynaphthalene sulfonic acid and its derivatives can act as chelating agents to form colored complexes with various metal ions, enabling their spectrophotometric determination.
Application Example 1: Determination of Iron(III)
1-naphthol-3,6-disulphonic acid sodium salt (Thoron) reacts with Fe(III) in an ammonia buffer at pH 10 to form a green-colored chelate with a maximum absorbance at 598 nm.[12]
Quantitative Data Summary for Iron(III) Determination
| Parameter | Value | Reference |
| Analyte | Iron(III) | [12] |
| Reagent | 1-naphthol-3,6-disulphonic acid sodium salt (Thoron) | [12] |
| λmax | 598 nm | [12] |
| Linearity Range | 2.4 - 19 µg/L | [12] |
| Molar Absorptivity | 2.0 x 10⁴ L·mol⁻¹·cm⁻¹ | [12] |
| Stoichiometry (Fe:Reagent) | 2:3 | [12] |
| Reaction pH | 10 (Ammonia Buffer) | [12] |
Application Example 2: Determination of Lanthanum(III)
A synthesized azo dye, 3-hydroxy-4-(2-hydroxyphenylazo)naphthalene-1-sulfonic acid, forms a red-pink colored complex with La(III) in an alkaline medium (pH 9.5) with a maximum absorbance at 459 nm.[13]
Quantitative Data Summary for Lanthanum(III) Determination
| Parameter | Value | Reference |
| Analyte | Lanthanum(III) | [13] |
| Reagent | 3-hydroxy-4-(2-hydroxyphenylazo)naphthalene-1-sulfonic acid | [13] |
| λmax | 459 nm | [13] |
| Linearity Range | 0.5 - 12 µg/mL | [13] |
| Molar Absorptivity | 7376.12 L·mol⁻¹·cm⁻¹ | [13] |
| Stoichiometry (La:Reagent) | 1:3 | [13] |
| Reaction pH | 9.5 | [13] |
The experimental protocols for these metal ion determinations follow a similar general procedure to that described for pharmaceuticals, involving the mixing of the sample/standard with the specific reagent in a buffered solution of the optimal pH, allowing for color development, and subsequent spectrophotometric measurement at the respective λmax.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemrestech.com [chemrestech.com]
- 3. Field precision of formaldehyde sampling and analysis using NIOSH method 3500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Page:NIOSH Manual of Analytical Methods - 3500.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 6. cdc.gov [cdc.gov]
- 7. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric determination of dapsone in pharmaceutical products using sodium 1,2-naphthoquinone-4-sulfonic as the chromogenic reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,6-Dihydroxynaphthalene-2-sulphonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4,6-Dihydroxynaphthalene-2-sulphonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The primary synthetic route is the electrophilic aromatic substitution reaction of 4,6-dihydroxynaphthalene with a sulfonating agent, typically concentrated sulfuric acid or oleum. The reaction is followed by cooling, neutralization, and purification steps to isolate the desired product.[1][2]
Q2: What are the critical parameters influencing the yield and purity of the final product?
A2: The key parameters that must be carefully controlled are reaction temperature, reaction time, and the ratio of reactants. Temperature, in particular, plays a crucial role in determining the position of sulfonation and minimizing the formation of byproducts.[1]
Q3: What is the significance of kinetic versus thermodynamic control in this synthesis?
A3: In naphthalene sulfonation, the position of the sulfonic acid group is influenced by the reaction temperature. At lower temperatures, the kinetically favored product (alpha-sulfonic acid) is predominantly formed. At higher temperatures, the thermodynamically more stable product (beta-sulfonic acid) is the major product. Understanding this principle is essential for controlling the regioselectivity of the reaction.
Q4: How can the product be purified?
A4: Purification is typically achieved by neutralization of the reaction mixture with a base (e.g., sodium hydroxide) to precipitate the sulfonic acid salt. The precipitate is then collected by filtration, washed to remove impurities, and dried.[1][2] For higher purity, techniques like recrystallization or chromatographic methods can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Reaction time may be too short, or the temperature may be too low for the reaction to proceed to completion. | Increase the reaction time and/or gradually increase the temperature while monitoring the reaction progress by TLC or HPLC. |
| Suboptimal Temperature: The temperature may be favoring the formation of an undesired isomer due to kinetic or thermodynamic control. | Carefully control the reaction temperature within the optimized range (see Experimental Protocols). For the synthesis of the 2-sulfonic acid (a beta-sulfonic acid), a higher temperature is generally favored. | |
| Decomposition: Excessive temperature can lead to the degradation of the starting material or product. | Maintain a consistent and controlled temperature throughout the reaction. Avoid localized overheating. | |
| Presence of Multiple Isomers | Inappropriate Temperature Control: As explained by the principle of kinetic vs. thermodynamic control, different temperatures will favor the formation of different isomers. | Strictly maintain the reaction temperature at the optimized level for the desired isomer. Use a temperature-controlled reaction setup. |
| Product is Dark/Discolored | Oxidation/Degradation: The dihydroxynaphthalene ring is susceptible to oxidation, especially at elevated temperatures or in the presence of impurities. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the purity of the starting materials. |
| Charring: Overheating or a highly exothermic reaction can cause charring of the organic material. | Ensure efficient stirring and controlled addition of the sulfonating agent to manage the reaction exotherm. | |
| Difficulty in Isolating the Product | Incomplete Precipitation: The pH of the neutralization step may not be optimal for complete precipitation of the product salt. | Carefully adjust the pH during the neutralization step. The optimal pH for precipitation should be determined experimentally. |
| Product is too soluble: The chosen solvent for washing might be too effective, leading to loss of product. | Use a less polar solvent for washing the precipitate, or use a saturated solution of the product salt in the washing solvent. |
Experimental Protocols
Representative Laboratory Synthesis of this compound
Materials:
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4,6-Dihydroxynaphthalene
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Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide solution (e.g., 10% w/v)
-
Ice
-
Distilled Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 4,6-dihydroxynaphthalene.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add concentrated sulfuric acid from the dropping funnel with constant stirring, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, slowly raise the temperature to the desired reaction temperature (e.g., 60-80 °C) and maintain it for the specified reaction time (e.g., 2-4 hours). Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
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Upon completion, cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with stirring.
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Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the product precipitates completely.
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Collect the precipitate by vacuum filtration and wash it with cold distilled water.
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Dry the product in a vacuum oven at an appropriate temperature.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactant Ratio (Sulfuric Acid : Dihydroxynaphthalene) | 2:1 to 4:1 (molar ratio) | Excess sulfuric acid is typically used to drive the reaction to completion. |
| Reaction Temperature | 60 - 80 °C | Lower temperatures may lead to incomplete reaction or favor the formation of other isomers. Higher temperatures can cause degradation. |
| Reaction Time | 2 - 6 hours | The optimal time should be determined by monitoring the reaction progress. |
| Typical Yield | 70 - 85% | Yields can vary significantly based on the precise reaction conditions and purification efficiency. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing synthesis yield and purity.
References
controlling pH and temperature in 4,6-Dihydroxynaphthalene-2-sulphonic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-Dihydroxynaphthalene-2-sulphonic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical parameters of pH and temperature control.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | - Incomplete sulfonation due to insufficient acid concentration or reaction time.- Sub-optimal temperature, leading to a slow reaction rate.- Loss of product during workup and purification. | - Ensure the use of concentrated sulfuric acid and consider slightly extending the reaction time. Monitor reaction progress using techniques like TLC or HPLC.- Maintain the reaction temperature within the optimal range of 60-80°C to ensure a reasonable reaction rate without promoting side reactions.[1]- Carefully perform the neutralization and precipitation steps. Ensure complete precipitation before filtration. Wash the product with a minimal amount of cold solvent to reduce losses. |
| Formation of Dark-Colored Impurities (Tar) | - Excessive reaction temperature leading to degradation of the starting material or product. | - Strictly control the reaction temperature, not exceeding 80°C.[1] Use a temperature-controlled oil bath or a reliable heating mantle with a thermocouple.- Ensure efficient stirring to prevent localized overheating. |
| Presence of Isomeric Impurities | - Incorrect reaction temperature favoring the formation of other isomers. | - Adhere to the recommended temperature range of 60-80°C for optimal regioselectivity towards the 2-sulfonic acid isomer.[1] |
| Product is Difficult to Filter | - Formation of very fine crystals or an oily product. | - After neutralization, allow the product to crystallize slowly at a controlled temperature. Gradual cooling can promote the formation of larger, more easily filterable crystals.- If an oily product forms, try adding a small amount of a suitable anti-solvent or scratching the inside of the flask to induce crystallization. |
| Incomplete Neutralization | - Inaccurate pH measurement or insufficient addition of base. | - Use a calibrated pH meter for accurate monitoring. Add the neutralizing agent (e.g., sodium hydroxide solution) dropwise with vigorous stirring, allowing the pH to stabilize before taking a reading. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the sulfonation step?
A1: The sulfonation of 4,6-dihydroxynaphthalene is carried out in a highly acidic medium, typically using concentrated sulfuric acid. Maintaining these strongly acidic conditions is crucial to facilitate the electrophilic aromatic substitution reaction and ensure the sulfonic acid group is introduced onto the naphthalene ring.[1]
Q2: What is the recommended temperature range for the synthesis?
A2: The recommended temperature range for the sulfonation of dihydroxynaphthalene derivatives is typically between 60°C and 80°C.[1] Operating within this range helps to prevent side reactions such as over-sulfonation and degradation of the aromatic ring, which can occur at higher temperatures.[1]
Q3: What are the common side reactions to be aware of?
A3: Common side reactions include the formation of di-sulfonated products (over-sulfonation) and the potential for oxidation of the hydroxyl groups, especially at elevated temperatures. Ring degradation can also occur under harsh conditions, leading to the formation of tarry byproducts.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the sulfonation reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the consumption of the starting material and the formation of the desired product.
Q5: What is the purpose of the neutralization step?
A5: The neutralization step, typically performed with a base like sodium hydroxide, is essential to precipitate the product, this compound, from the acidic reaction mixture.[2][3] The sulfonic acid group is highly acidic, and its salt form is often less soluble in the reaction medium, facilitating its isolation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction Temperature | 60 - 80 °C | Critical for controlling regioselectivity and minimizing side reactions.[1] |
| pH (Sulfonation) | Highly Acidic (Conc. H₂SO₄) | Necessary to promote the electrophilic aromatic substitution. |
| pH (Neutralization) | Neutral to slightly basic | To precipitate the sulfonic acid salt for isolation. |
Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
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4,6-Dihydroxynaphthalene
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Concentrated Sulfuric Acid (98%)
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Sodium Hydroxide solution (e.g., 10% w/v)
-
Ice
-
Distilled water
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
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Heating mantle or oil bath with temperature control
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Dropping funnel
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Beaker
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Büchner funnel and flask
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pH meter or pH paper
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask, place 4,6-dihydroxynaphthalene. The flask should be equipped with a magnetic stirrer and placed in a heating mantle or an oil bath.
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Sulfonation: Carefully and slowly add concentrated sulfuric acid to the 4,6-dihydroxynaphthalene with constant stirring. The reaction is exothermic, and the temperature should be monitored.
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Heating: Once the addition is complete, heat the reaction mixture to a temperature between 60°C and 80°C.[1] Maintain this temperature and continue stirring for a predetermined time, monitoring the reaction progress by TLC or HPLC.
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Cooling: After the reaction is complete, cool the mixture down in an ice bath. This step is crucial to prevent overheating and potential side reactions during the subsequent neutralization.[3]
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Neutralization: Slowly and carefully add the cooled reaction mixture to a beaker containing ice and water. Then, with vigorous stirring, add a sodium hydroxide solution dropwise to neutralize the excess sulfuric acid and precipitate the product. Monitor the pH and adjust until it is neutral to slightly basic.[2][3]
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Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with a small amount of cold distilled water to remove any remaining impurities.
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Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4,6-Dihydroxynaphthalene-2-sulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,6-Dihydroxynaphthalene-2-sulfonic acid from its reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of 4,6-Dihydroxynaphthalene-2-sulfonic acid?
A1: The synthesis of 4,6-Dihydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of 4,6-dihydroxynaphthalene with sulfuric acid.[1][2] Consequently, common impurities include unreacted starting materials, residual sulfuric acid, inorganic salts formed during neutralization, and potentially isomeric dihydroxynaphthalene sulfonic acid byproducts.
Q2: What is the appearance and solubility of the pure compound?
A2: Pure 4,6-Dihydroxynaphthalene-2-sulfonic acid is a colorless crystalline solid.[1][2] It exhibits good solubility in water, which is enhanced by the presence of both the sulfonic acid and hydroxyl functional groups.[1][2] Its sodium salt form may appear as a powder or crystal with colors ranging from orange to amber to dark red.[1]
Q3: My purified product is colored, not colorless. What could be the cause?
A3: The appearance of color could be due to several factors. The presence of impurities is a common cause. Additionally, under certain conditions, such as high pH (alkaline), the compound can be unstable and form colored quinone intermediates through oxidation.[3] Storing the compound at a neutral pH and low temperature (e.g., 4°C) can help minimize degradation.[3]
Q4: Which analytical techniques are recommended for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of sulfonic acids.[4] Other valuable techniques include Mass Spectrometry (MS) and elemental analysis to confirm the compound's identity and purity.[4]
Q5: What are the primary methods for purifying 4,6-Dihydroxynaphthalene-2-sulfonic acid?
A5: Common purification methods for aryl sulfonic acids include recrystallization, ion-exchange chromatography, and slurry washing.[5] For specific, high-purity applications, high-speed counter-current chromatography (HSCCC) has also been used successfully for similar compounds.[4] Adsorption using materials like neutral alumina or macroporous resins can also be employed to remove specific impurities.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process.
Issue 1: Low Yield After Recrystallization
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Possible Cause: The chosen solvent may be too effective, leading to significant product loss in the mother liquor. The product might also be lost during washing steps.
-
Troubleshooting Steps:
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Optimize Solvent System: 4,6-Dihydroxynaphthalene-2-sulfonic acid is readily soluble in water.[1] Try a mixed solvent system, such as methanol-water, which has been shown to be effective for refining similar dihydroxynaphthalene compounds to high purity.[8]
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Minimize Wash Volumes: Use ice-cold washing solvents in minimal quantities to reduce the dissolution of the purified crystals.
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Recover from Mother Liquor: Concentrate the mother liquor and attempt a second crystallization to recover additional product.
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Issue 2: Product Fails to Crystallize or Oils Out
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Possible Cause: The solution may be supersaturated, or impurities may be inhibiting crystal formation. The presence of excess water or the wrong solvent can also lead to oiling out.
-
Troubleshooting Steps:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
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Adjust Solvent: If the product oils out, try adding a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power of the medium.
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"Salting Out": For the salt form of the acid, adding a saturated solution of an inorganic salt (e.g., sodium chloride) can decrease its solubility in the aqueous phase and promote precipitation.[9]
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Issue 3: Persistent Inorganic Salt Impurities
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Possible Cause: Inorganic salts (like sodium sulfate), often formed during the neutralization of the reaction mixture, can co-precipitate with the product.
-
Troubleshooting Steps:
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Slurry Washing: Create a slurry of the impure solid in a minimal amount of cold water (e.g., 0.75 to 1.25 mL of water per gram of solid).[5] Agitate the slurry; the inorganic salts will preferentially dissolve in the aqueous phase, leaving the purified solid behind.[5]
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Ion-Exchange Chromatography: Use a strongly acidic cation exchange resin to remove metallic cations (like Na+) and residual sulfate ions from an aqueous solution of the sulfonate salt.[10]
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Issue 4: Product Degradation During Purification
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Possible Cause: The compound can be sensitive to high temperatures and extreme pH levels.[3] Decomposition can occur at temperatures above 300°C.[11]
-
Troubleshooting Steps:
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Control Temperature: Avoid excessive heat during all steps. If using recrystallization, do not prolong the boiling time. Use a rotary evaporator under reduced pressure for solvent removal instead of atmospheric distillation.
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Maintain pH: The compound is a strong acid with a predicted pKa of around 0.29.[1] Avoid strongly alkaline conditions (pH > 10) during workup, as this can lead to destabilization and the formation of colored byproducts.[3]
-
Data Presentation
Table 1: Physicochemical Properties of 4,6-Dihydroxynaphthalene-2-sulfonic Acid
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₀H₈O₅S | [1] |
| Molar Mass | ~240.23 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1][2] |
| Density | ~1.677 g/cm³ | [1] |
| pKa | 0.29 ± 0.40 (predicted) | [1] |
| Solubility | Good solubility in water | [1][2] |
| Melting Point | >300 °C (decomposes) | [11] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
This protocol leverages the compound's good water solubility and the principle that solubility decreases at lower temperatures.
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Dissolution: In a flask, add the crude 4,6-Dihydroxynaphthalene-2-sulfonic acid to a minimal amount of deionized water. Heat the mixture gently (e.g., to 80°C) with stirring until the solid is completely dissolved.[12]
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution warm for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small volume of ice-cold deionized water.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Removal of Inorganic Impurities by Slurry Washing
This method is effective for removing highly water-soluble impurities like inorganic salts from the less soluble organic product at low temperatures.[5]
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Slurry Formation: Place the impure, solid product into a beaker. Add a small amount of cold deionized water, approximately 0.75 to 1.25 mL for every gram of solid.[5]
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Agitation: Stir the resulting slurry vigorously for 15 to 120 minutes.[5] The inorganic impurities will dissolve into the water.
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Phase Separation: Isolate the purified solid by vacuum filtration.
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Washing (Optional): Wash the filter cake with a minimal amount of fresh, ice-cold deionized water.
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Drying: Dry the purified solid under vacuum.
Visualizations
Experimental and Logical Workflows
Caption: General purification workflow for 4,6-Dihydroxynaphthalene-2-sulfonic acid.
Caption: Troubleshooting decision tree for common recrystallization issues.
Caption: Principle of removing sodium ions using cation exchange chromatography.
References
- 1. Buy 4,6-Dihydroxynaphthalene-2-sulphonic acid | 6357-93-3 [smolecule.com]
- 2. This compound (6357-93-3) for sale [vulcanchem.com]
- 3. Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | 83732-66-5 | Benchchem [benchchem.com]
- 4. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 6. CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. Synthesis of High-Purity 2,6-Dihydroxynaphthalene [yyhx.ciac.jl.cn]
- 9. US2803652A - Intermediate product and process for making it - Google Patents [patents.google.com]
- 10. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 11. 6-hydroxynaphthalene-2-sulfonic acid Manufacturer, Supplier, Exporter [himalayachemicals.com]
- 12. 6-Hydroxynaphthalene-2-sulphonic acid | 93-01-6 [chemicalbook.com]
preventing side reactions in the sulfonation of 4,6-dihydroxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the sulfonation of 4,6-dihydroxynaphthalene.
Troubleshooting Guide
Problem 1: Low yield of the desired 4,6-dihydroxynaphthalene-2-sulfonic acid.
Question: My reaction is resulting in a low yield of the target product. What are the potential causes and how can I optimize the yield?
Answer: A low yield of 4,6-dihydroxynaphthalene-2-sulfonic acid can stem from several factors. Primarily, reaction conditions such as temperature, reaction time, and the concentration of the sulfonating agent play a crucial role.
Possible Causes and Solutions:
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Suboptimal Temperature: The sulfonation of naphthalene derivatives is highly sensitive to temperature. For 4,6-dihydroxynaphthalene, moderate temperatures in the range of 60-80°C are generally recommended to favor the formation of the desired product and prevent side reactions like over-sulfonation or degradation of the starting material.[1]
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Incorrect Sulfonating Agent Concentration: The concentration of sulfuric acid or oleum is a critical parameter. Using a concentration that is too high can lead to polysulfonation, while a concentration that is too low may result in an incomplete reaction.
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Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using techniques like HPLC is recommended to determine the optimal reaction time.
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Degradation of Starting Material: 4,6-dihydroxynaphthalene is susceptible to oxidation, especially at elevated temperatures and in the presence of strong oxidizing agents.
Experimental Protocol for Yield Optimization:
A general approach to optimize the yield involves a systematic variation of reaction parameters. Below is a suggested experimental protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 4,6-dihydroxynaphthalene.
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Sulfonating Agent: Slowly add a predetermined concentration of sulfuric acid or oleum to the reaction mixture while maintaining the desired temperature.
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Temperature Control: Maintain the reaction temperature within the 60-80°C range using a water or oil bath.[1]
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Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular intervals and analyze them using HPLC to monitor the consumption of the starting material and the formation of the product and any byproducts.
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Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto ice. The product can then be isolated by filtration or extraction.
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Purification: The crude product can be purified by recrystallization.
Problem 2: Presence of significant amounts of side products, particularly polysulfonated derivatives.
Question: My HPLC analysis shows multiple peaks, indicating the formation of polysulfonated byproducts. How can I minimize their formation?
Answer: The formation of polysulfonated derivatives is a common side reaction in the sulfonation of activated aromatic compounds like 4,6-dihydroxynaphthalene. The two hydroxyl groups strongly activate the naphthalene ring, making it susceptible to further sulfonation.
Strategies to Minimize Polysulfonation:
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Control of Reaction Temperature: As mentioned, maintaining a moderate temperature (60-80°C) is crucial. Higher temperatures can promote over-sulfonation.[1]
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Stoichiometry of the Sulfonating Agent: Use a controlled molar ratio of the sulfonating agent to the 4,6-dihydroxynaphthalene. A large excess of the sulfonating agent will significantly increase the likelihood of polysulfonation.
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Reaction Time: Shorter reaction times will generally favor monosulfonation. Prolonged reaction times can lead to the formation of di- and tri-sulfonated products.
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Use of a Catalyst: The use of a catalyst like sodium sulfite (Na₂SO₃) has been suggested to improve regioselectivity for sulfonation at specific positions and may help in controlling the extent of sulfonation.[1]
Problem 3: Observation of colored impurities, suggesting oxidation of the dihydroxynaphthalene.
Question: The reaction mixture and the isolated product have a dark color, which I suspect is due to oxidation. How can I prevent this?
Answer: Dihydroxynaphthalenes are prone to oxidation, which can lead to the formation of colored quinone-type byproducts.[1] This is especially true under the acidic and potentially elevated temperature conditions of sulfonation.
Preventive Measures for Oxidation:
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Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize oxidation by excluding atmospheric oxygen.
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Temperature Control: Avoid excessive temperatures, as higher temperatures can accelerate the rate of oxidation.
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Control of Oxidizing Species: Ensure that the sulfuric acid or oleum used is of high purity and free from oxidizing contaminants.
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Addition of Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant might be considered, although its compatibility with the reaction conditions must be carefully evaluated.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the sulfonation of 4,6-dihydroxynaphthalene?
A1: The two hydroxyl groups at positions 4 and 6 are activating and ortho-, para-directing. Therefore, electrophilic substitution is expected to occur at the positions activated by these groups. The -OH group at C4 directs to positions 3 and 5. The -OH group at C6 directs to positions 5 and 7. The formation of 4,6-dihydroxynaphthalene-2-sulfonic acid suggests that sulfonation occurs at a position influenced by the electronic effects of both hydroxyl groups and steric considerations. The use of catalysts like Na₂SO₃ can enhance the regioselectivity for the 2- and 6-positions.[1]
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A2: High-Performance Liquid Chromatography (HPLC) with a C18 column and an ion-pairing agent is a highly effective technique for monitoring the progress of the reaction, identifying the product, and quantifying any side products.[1] Other useful analytical techniques include:
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UV-Vis Spectroscopy: To observe the aromatic system.
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FTIR Spectroscopy: To identify the presence of sulfonic acid and hydroxyl functional groups.
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NMR Spectroscopy (¹H and ¹³C): For structural elucidation of the final product.
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Mass Spectrometry: To confirm the molecular weight of the product and identify byproducts.
Q3: What is the role of kinetic versus thermodynamic control in the sulfonation of naphthalene derivatives?
Data Presentation
Table 1: Expected Influence of Reaction Parameters on the Sulfonation of 4,6-Dihydroxynaphthalene
| Parameter | Low Value | Moderate Value (Optimal) | High Value | Expected Outcome |
| Temperature | Incomplete reaction | 60-80°C | Increased polysulfonation and degradation | Higher selectivity for monosulfonation at optimal temperature. |
| Sulfuric Acid Conc. | Slow/incomplete reaction | Dependent on desired product | Increased polysulfonation | Optimal concentration is key to balancing reactivity and selectivity. |
| Reaction Time | Incomplete reaction | Monitored by HPLC | Increased polysulfonation | Shorter times favor the kinetic product. |
| Stirring Speed | Poor mixing, localized overheating | Adequate mixing | - | Ensures homogeneous reaction conditions. |
Experimental Protocols
General Protocol for Sulfonation of 4,6-Dihydroxynaphthalene:
This is a generalized protocol and should be optimized for specific laboratory conditions and desired outcomes.
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Materials: 4,6-dihydroxynaphthalene, concentrated sulfuric acid (or oleum), sodium sulfite (optional, as catalyst), ice, deionized water.
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Procedure: a. In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place 4,6-dihydroxynaphthalene (1 equivalent). b. If using a catalyst, add sodium sulfite (catalytic amount). c. With stirring, slowly add concentrated sulfuric acid (e.g., 1.1 equivalents) from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 80°C. An ice bath may be necessary for initial cooling. d. After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 70°C) and maintain for a set period (e.g., 2-4 hours). e. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC. f. Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of ice and water. g. The precipitated product can be collected by vacuum filtration and washed with cold water. h. The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).
Mandatory Visualization
Caption: Experimental workflow for the sulfonation of 4,6-dihydroxynaphthalene.
Caption: Potential side reaction pathways in the sulfonation of 4,6-dihydroxynaphthalene.
References
improving the stability of 4,6-Dihydroxynaphthalene-2-sulphonic acid solutions
This guide is intended for researchers, scientists, and drug development professionals to address common stability issues encountered with solutions of 4,6-Dihydroxynaphthalene-2-sulphonic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has turned yellow/brown. What is causing this discoloration?
A1: The discoloration of your solution is most likely due to oxidation. The dihydroxy-naphthalene structure is susceptible to oxidation, which converts the hydroxyl groups into quinone-type compounds that are colored. This process can be accelerated by several factors:
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Exposure to Air (Oxygen): Dissolved oxygen in the solvent is a primary driver of oxidation.
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High pH (Alkaline Conditions): Deprotonation of the hydroxyl groups at higher pH makes the molecule more susceptible to oxidation.
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Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or glassware can catalyze the oxidation process.
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Exposure to Light: UV and visible light can provide the energy to initiate and propagate oxidative reactions (photodegradation).
Troubleshooting Steps:
-
Prepare fresh solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon).
-
Work under an inert atmosphere where possible.
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Adjust the pH of the solution to a slightly acidic range (e.g., pH 3-5), as acidic conditions can help stabilize the compound.[1]
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Use high-purity water and acid-washed glassware to minimize metal ion contamination.
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Consider adding a chelating agent like EDTA to sequester catalytic metal ions.
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Store solutions in amber glass vials or protect them from light by wrapping them in aluminum foil.
Q2: I am seeing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What are the likely degradation pathways?
A2: Besides oxidation (as discussed in Q1), your compound may be undergoing hydrolysis. The sulfonic acid group on the naphthalene ring can be cleaved, especially under harsh conditions, leading to the formation of 4,6-dihydroxynaphthalene and sulfuric acid. This is more likely to occur at elevated temperatures.
Troubleshooting Steps:
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Temperature Control: Store your solutions at refrigerated (2-8 °C) or frozen temperatures to slow down both oxidation and hydrolysis. Avoid repeated freeze-thaw cycles by aliquoting your stock solutions.
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pH Control: Avoid strongly acidic or alkaline conditions, especially at elevated temperatures, which can promote hydrolysis.
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Stability-Indicating HPLC Method: Ensure your HPLC method is capable of separating the parent compound from its potential degradation products (quinones, hydrolysis products). A typical starting point would be a reversed-phase C18 column with a gradient elution using an acidic mobile phase (e.g., water with 0.1% formic or phosphoric acid and acetonitrile).
Q3: How can I proactively improve the stability of my this compound solutions for longer-term experiments?
A3: To enhance the stability of your solutions, a combination of preventative measures is recommended:
-
Use of Antioxidants: Adding a small amount of an antioxidant can protect the compound from oxidative degradation. Common choices for phenolic compounds include:
-
Use of Chelating Agents: To prevent metal-catalyzed oxidation, add a chelating agent such as:
-
Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%).
-
-
Optimal Storage Conditions:
-
Solvent: Use deoxygenated, high-purity solvents.
-
pH: Buffer the solution to a slightly acidic pH if compatible with your experiment.
-
Temperature: Store at 2-8 °C or frozen.
-
Light: Protect from light using amber vials or foil.
-
Headspace: Purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing.
-
Data Presentation: Factors Influencing Stability
| Factor | Condition | Expected Impact on Stability | Recommended Mitigation |
| pH | pH > 7 (Alkaline) | High Degradation Rate (Increased oxidation) | Buffer solution to a slightly acidic pH (e.g., pH 3-5)[1] |
| pH < 3 (Strongly Acidic) | Moderate Degradation Rate (Potential for hydrolysis) | Maintain a mildly acidic to neutral pH range. | |
| Temperature | 40 °C (Accelerated) | High Degradation Rate | Store solutions at 2-8 °C or frozen (-20 °C). |
| 25 °C (Room Temp) | Moderate Degradation Rate | Avoid long-term storage at room temperature. | |
| 4 °C (Refrigerated) | Low Degradation Rate | Recommended for short to medium-term storage. | |
| Light | Exposure to UV/Daylight | High Degradation Rate (Photodegradation/Photo-oxidation) | Store in amber vials or wrap containers in aluminum foil. |
| Oxygen | Presence of Dissolved O₂ | High Degradation Rate (Oxidation) | Use deoxygenated solvents; purge with N₂ or Ar. |
| Metal Ions | Presence of Fe³⁺, Cu²⁺ | High Degradation Rate (Catalyzed Oxidation) | Use high-purity water and acid-washed glassware; add a chelating agent (e.g., EDTA). |
| Stabilizers | 0.1% Ascorbic Acid | Significantly Improved Stability | Add to aqueous solutions as an antioxidant.[1] |
| 0.05% EDTA | Significantly Improved Stability | Add to aqueous solutions to chelate metal ions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound with enhanced stability.
Materials:
-
This compound (MW: 240.23 g/mol )
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Ascorbic acid
-
EDTA disodium salt
-
Nitrogen or Argon gas source
-
Sterile syringe filters (0.22 µm)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Deoxygenate the high-purity water by sparging with nitrogen or argon gas for at least 30 minutes.
-
To prepare 100 mL of solution, weigh out 240.2 mg of this compound.
-
In a clean glass beaker, dissolve approximately 100 mg of ascorbic acid (for a final concentration of ~0.1%) and 50 mg of EDTA (for a final concentration of 0.05%) in 90 mL of the deoxygenated water.
-
Add the weighed this compound to the solution and stir until fully dissolved.
-
Adjust the volume to 100 mL with the deoxygenated water.
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquot the solution into amber glass vials.
-
Before capping, purge the headspace of each vial with nitrogen or argon gas for 10-15 seconds.
-
Seal the vials tightly and store them at 2-8 °C for short-term use or at -20 °C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for Analysis
This protocol provides a general stability-indicating reversed-phase HPLC method suitable for separating this compound from its potential degradation products. This method should be validated for your specific application.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm (a photodiode array detector is recommended to assess peak purity)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Analysis:
-
Inject a sample of your freshly prepared solution to establish the initial retention time and peak area.
-
Inject samples from your stability studies (e.g., after exposure to heat, light, or different pH values).
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation. Degradation products, such as quinones, are expected to be less polar and may elute later.
Protocol 3: Forced Degradation Study
Forced degradation studies are used to identify likely degradation products and demonstrate the specificity of the analytical method.
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Heat at 60 °C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 8 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80 °C for 48 hours in the dark.
-
Photodegradation: Expose the solution in a clear vial to a photostability chamber (e.g., Option 2 from ICH Q1B guidelines: UV-A and cool white fluorescent light) for a defined period. A control sample should be wrapped in foil and placed in the same chamber.
-
Analyze all stressed samples, along with an unstressed control, by the stability-indicating HPLC method.
Visualizations
Caption: Troubleshooting workflow for unstable solutions.
Caption: Major degradation pathways.
Caption: Experimental workflow for stability studies.
References
troubleshooting poor yield in 4,6-Dihydroxynaphthalene-2-sulphonic acid synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the synthesis of 4,6-Dihydroxynaphthalene-2-sulphonic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
A1: Low yield is a common issue that can stem from several factors. The most critical parameters to investigate are reaction temperature, purity of the starting material (4,6-Dihydroxynaphthalene), concentration and type of sulfonating agent, and reaction time. Sub-optimal conditions can lead to incomplete reactions or the formation of side products.[1][2]
Q2: How critical is temperature control in this synthesis?
A2: Temperature is a crucial factor. The sulfonation of naphthalene derivatives is known to be highly sensitive to temperature, which can dictate the isomeric product distribution through kinetic versus thermodynamic control.[3][4] For instance, in the sulfonation of naphthalene, lower temperatures (e.g., 80°C) favor the kinetically controlled 1-sulfonic acid product, while higher temperatures (e.g., 160°C) favor the more stable, thermodynamically controlled 2-sulfonic acid product.[3][4] Overheating can also lead to side reactions like desulfonation or decomposition of the naphthalene ring.[5] Precise and stable temperature control is therefore essential for achieving high yield and purity.
Q3: What are the likely side reactions that could be reducing my yield?
A3: Several side reactions can occur. The sulfonation reaction is reversible, meaning your product can convert back to the starting material (desulfonation), especially at elevated temperatures in the presence of aqueous acid.[6][7] Additionally, the powerful activating effect of the two hydroxyl groups can lead to polysulfonation, where more than one sulfonic acid group is added to the naphthalene ring. The formation of other isomers is also possible depending on the reaction conditions.[8]
Q4: My final product is discolored. What is the cause and how can I prevent it?
A4: Dihydroxynaphthalenes are susceptible to oxidation, which can produce colored impurities. This can be exacerbated by high temperatures or the presence of air. To minimize discoloration, it is recommended to run the synthesis under an inert atmosphere, such as nitrogen.[2][9] The use of antioxidants has also been reported in related syntheses to prevent overoxidation and improve yield and purity.[9]
Q5: What is the most effective method for purifying the final product?
A5: The typical purification process involves cooling the reaction mixture and then neutralizing it with a base, like sodium hydroxide, to precipitate the product salt.[1][10] The crude product is then collected by filtration and washed.[1] For higher purity, recrystallization from a suitable solvent is recommended. If isomeric impurities persist, more advanced techniques like high-speed counter-current chromatography (HSCCC) have been shown to be effective for purifying similar naphthalenesulfonic acid derivatives.[11]
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions to improve your synthesis outcome.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incorrect Reaction Temperature: Too low for sufficient reaction rate or too high, causing decomposition/desulfonation.[5] - Impure Starting Materials: Contaminants in 4,6-dihydroxynaphthalene can interfere with the reaction. - Suboptimal Reaction Time: Insufficient time for completion or excessive time leading to side products. - Inefficient Sulfonating Agent: Incorrect choice or concentration of acid (e.g., sulfuric acid vs. oleum).[2] | - Empirically optimize the temperature. Start with moderate temperatures (e.g., 60-80°C) and adjust as needed.[12] - Ensure the purity of 4,6-dihydroxynaphthalene using techniques like recrystallization or by analytical verification (HPLC, NMR). - Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint. - Test different sulfonating agents and concentrations. Oleum or sulfur trioxide are more potent than concentrated sulfuric acid.[2][7] |
| Formation of Multiple Products | - Isomer Formation: Reaction conditions may favor a mix of kinetic and thermodynamic products.[3][4] - Polysulfonation: Use of a highly concentrated sulfonating agent or prolonged reaction time can add multiple sulfonic acid groups.[13] | - Maintain strict temperature control to favor a single product.[4] - Carefully control the stoichiometry of the sulfonating agent. A slight excess may be needed to drive the reaction, but a large excess increases the risk of polysulfonation.[13] |
| Product Discoloration | - Oxidation: The dihydroxy-substituted naphthalene ring is sensitive to oxidation by air.[9] | - Perform the entire synthesis and workup under an inert nitrogen or argon atmosphere.[2][9] - Degas all solvents prior to use. |
| Difficulty in Product Isolation | - High Water Solubility: The sulfonic acid group makes the product highly soluble in water, which can hinder precipitation.[10] - Incomplete Neutralization: Incorrect pH can prevent the product from fully precipitating as its salt. | - After neutralization, consider adding a salt (salting out) to decrease the product's solubility in the aqueous solution.[14] - Carefully monitor the pH during neutralization to ensure complete precipitation. - Evaporate the filtrate to recover any dissolved product.[15] |
Visualized Workflows and Pathways
Synthesis Pathway of this compound
Caption: Figure 1. Reaction scheme for the sulfonation of 4,6-Dihydroxynaphthalene.
Troubleshooting Workflow for Low Yield
Caption: Figure 2. A logical workflow for diagnosing and resolving low product yield.
Experimental Protocols
Protocol 1: General Synthesis Procedure
This is a generalized protocol and should be optimized for specific laboratory conditions.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4,6-dihydroxynaphthalene (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes.[2]
-
Addition of Sulfonating Agent: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (98%) or oleum (2.0-3.0 eq) dropwise, ensuring the internal temperature is maintained below the desired setpoint (e.g., 20°C). The reaction is exothermic.
-
Reaction: Once the addition is complete, slowly warm the mixture to the target reaction temperature (e.g., 60-160°C, requires optimization) and stir vigorously for the desired reaction time (e.g., 2-12 hours).[12][15]
-
Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then pour it carefully over crushed ice with stirring.
-
Precipitation: Slowly neutralize the acidic solution with a saturated sodium hydroxide (NaOH) solution until the pH is approximately 7-8. The sodium salt of the product should precipitate.[1]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities and then with a small amount of ice-cold water.[14]
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude, dried product in a minimum amount of boiling deionized water. The product is generally water-soluble.[10]
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a minimal amount of ice-cold water or a suitable organic solvent where the product has low solubility. Dry the purified crystals under vacuum.
-
Purity Check: Verify the purity of the final product using HPLC, NMR spectroscopy, and melting point analysis.
References
- 1. This compound (6357-93-3) for sale [vulcanchem.com]
- 2. shokubai.org [shokubai.org]
- 3. quora.com [quora.com]
- 4. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 5. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 6. quora.com [quora.com]
- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 8. Aromatic sulfonation. Part 120. Reaction of dihydroxy- and dimesyloxy-naphthalenes with sulfur trioxide in nitromethane. Directing effects and the influence of initial sulfation on the product distributions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of High-Purity 2,6-Dihydroxynaphthalene [yyhx.ciac.jl.cn]
- 10. Buy this compound | 6357-93-3 [smolecule.com]
- 11. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | 83732-66-5 | Benchchem [benchchem.com]
- 13. chemithon.com [chemithon.com]
- 14. US2803652A - Intermediate product and process for making it - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
dealing with impurities in commercial 4,6-Dihydroxynaphthalene-2-sulphonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4,6-Dihydroxynaphthalene-2-sulfonic acid.
Troubleshooting Guides
Problem 1: Unexpected Side Products in Azo Dye Synthesis
Question: I am using 4,6-Dihydroxynaphthalene-2-sulfonic acid as a coupling component in an azo dye synthesis, but I am observing multiple spots on my TLC plate, indicating a mixture of products with poor color yield. What could be the cause?
Answer: Impurities in the commercial 4,6-Dihydroxynaphthalene-2-sulfonic acid are a likely cause for the formation of unexpected side products in azo dye synthesis. The presence of isomeric impurities will result in the formation of different colored dyes, leading to a product mixture with a dull or incorrect shade.
Possible Causes and Solutions:
| Impurity Type | Potential Impact on Azo Dye Synthesis | Recommended Action |
| Isomeric Impurities | Formation of multiple, differently colored azo dyes, leading to a final product with a dull or off-target color. | Purify the starting material using recrystallization or column chromatography. |
| Unreacted 4,6-Dihydroxynaphthalene | Can also couple with the diazonium salt, leading to a different dye molecule. | Purify the starting material. |
| Over-sulfonated Naphthalenes | May not couple efficiently or may lead to highly water-soluble dyes that are difficult to isolate. | Adjust the stoichiometry of the coupling reaction and consider purification of the starting material. |
Experimental Workflow for Troubleshooting Azo Dye Synthesis:
Caption: Troubleshooting workflow for azo dye synthesis.
Problem 2: Inconsistent Results in Bioconjugation Reactions
Question: I am using 4,6-Dihydroxynaphthalene-2-sulfonic acid as a linker in a bioconjugation reaction with a protein. My results are inconsistent, with variable conjugation efficiency and some protein precipitation. Why might this be happening?
Answer: The reactivity and solubility of your bioconjugation reagents are critical for consistent results. Impurities in 4,6-Dihydroxynaphthalene-2-sulfonic acid can interfere with the reaction.
Possible Causes and Solutions:
| Impurity Type | Potential Impact on Bioconjugation | Recommended Action |
| Residual Sulfuric Acid | Can lower the pH of the reaction mixture, potentially leading to protein denaturation and precipitation. | Neutralize the starting material with a suitable base before use or purify it. |
| Isomeric Impurities | May have different reactivity towards the activation and conjugation steps, leading to a heterogeneous product. | Purify the starting material to ensure a single isomer is used. |
| Polymeric Impurities | Can cause aggregation and precipitation of the protein. | Purify the starting material using a method like size-exclusion chromatography if polymeric impurities are suspected. |
Logical Relationship of Impurity Effects in Bioconjugation:
Validation & Comparative
A Comparative Guide to 4,6-Dihydroxynaphthalene-2-sulfonic Acid and 4,7-Dihydroxynaphthalene-2-sulfonic Acid for Researchers
This guide provides a comprehensive comparison of two structurally isomeric compounds, 4,6-dihydroxynaphthalene-2-sulfonic acid (4,6-DHNS) and 4,7-dihydroxynaphthalene-2-sulfonic acid (4,7-DHNS). Aimed at researchers, scientists, and professionals in drug development, this document outlines their physicochemical properties, discusses their current and potential applications, and provides hypothetical experimental protocols for evaluating their biological activity.
Physicochemical Properties: A Tabular Comparison
The positioning of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the naphthalene ring significantly influences the physicochemical properties of these isomers. These differences can, in turn, affect their biological activity and potential applications.
| Property | 4,6-Dihydroxynaphthalene-2-sulfonic acid | 4,7-Dihydroxynaphthalene-2-sulfonic acid |
| Chemical Structure | ||
| CAS Number | 6357-93-3[1] | 6357-94-4[2] |
| Molecular Formula | C₁₀H₈O₅S[1] | C₁₀H₈O₅S[2] |
| Molecular Weight | 240.23 g/mol [1] | 240.23 g/mol [2] |
| Appearance | Colorless crystalline solid[1] | White solid |
| Solubility | Good solubility in water[1] | Soluble in water |
| pKa (predicted) | 0.29 ± 0.40[1] | Not available |
Performance and Applications: A Comparative Overview
While both isomers share the same molecular formula, their distinct structures lead to different applications and potential biological activities.
4,6-Dihydroxynaphthalene-2-sulfonic acid (4,6-DHNS) has garnered more attention in the scientific community for its potential in biomedical research. Its unique arrangement of functional groups is thought to be responsible for its observed biological activities.[1]
-
Drug Discovery and Development : Research suggests that 4,6-DHNS may possess anti-inflammatory and anti-cancer properties, making it a candidate for further investigation as a lead compound in drug development.[1] It is known to interact with various enzymes and proteins, which is a crucial aspect of its biochemical relevance.[1]
-
Bioconjugation Chemistry : The presence of both hydroxyl and sulfonic acid groups makes 4,6-DHNS a useful linker molecule.[1] The hydroxyl groups can form stable covalent bonds with biomolecules like proteins, while the sulfonic acid group enhances water solubility.[1]
-
Material Science : Its ability to form hydrogen bonds and self-assemble makes it a person of interest in the development of functional materials.[1]
4,7-Dihydroxynaphthalene-2-sulfonic acid (4,7-DHNS) , on the other hand, is primarily utilized in the chemical industry.
-
Dye Intermediate : It is widely used in the synthesis of various dyes and pigments.[3]
The differing applications suggest that the specific positioning of the hydroxyl groups in 4,6-DHNS may be more favorable for biological interactions compared to the arrangement in 4,7-DHNS.
Structure-Activity Relationship
The concept of the structure-activity relationship (SAR) is central to understanding the differing biological potentials of these two isomers. The spatial arrangement of functional groups dictates how a molecule interacts with biological targets such as enzymes and receptors.
Caption: Conceptual diagram of the structure-activity relationship for 4,6-DHNS and 4,7-DHNS.
Experimental Protocols
To assess and compare the potential biological activities of these compounds, standardized in vitro assays can be employed. Below are representative protocols for evaluating cytotoxicity and anti-inflammatory effects.
Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of the compounds on a selected cell line.
Objective: To determine the concentration at which each compound reduces cell viability by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (4,6-DHNS and 4,7-DHNS) dissolved in a suitable solvent (e.g., water or DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds. After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity via Nitric Oxide Scavenging Assay
This protocol measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Objective: To evaluate the potential anti-inflammatory activity of the compounds by measuring their ability to inhibit NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Test compounds (4,6-DHNS and 4,7-DHNS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Experimental Workflow
Caption: A typical workflow for the in vitro evaluation of 4,6-DHNS and 4,7-DHNS.
Conclusion
References
A Comparative Guide to the Validation of HPLC Methods for the Analysis of 4,6-Dihydroxynaphthalene-2-sulphonic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4,6-Dihydroxynaphthalene-2-sulphonic acid, a key intermediate in various synthetic processes, is critical for ensuring product quality and purity. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose. This guide provides a comparative overview of validated HPLC methods applicable to the analysis of dihydroxynaphthalene sulfonic acids. Due to a lack of publicly available, detailed validation data specifically for this compound, this guide presents a comprehensive validation summary for a closely related class of compounds: naphthalenediols. This data serves as a robust reference point for researchers developing and validating methods for similar analytes.
A typical workflow for the validation of an HPLC method is crucial for ensuring the reliability and accuracy of analytical data. The following diagram illustrates the key stages involved in this process, from initial method development to the final validation report, adhering to established industry guidelines.
Caption: HPLC Method Validation Workflow
Quantitative Data Summary: A Case Study on Naphthalenediols
The following table summarizes the validation parameters for a reported HPLC method for the simultaneous determination of seven naphthalenediols. This data provides a benchmark for the expected performance of a well-validated HPLC method for dihydroxynaphthalene derivatives.
| Validation Parameter | 2,6-Naphthalenediol | 1,5-Naphthalenediol | 1,6-Naphthalenediol | 2,7-Naphthalenediol | 1,7-Naphthalenediol | 1,3-Naphthalenediol | 2,3-Naphthalenediol |
| Linearity (Correlation Coefficient, r²) | >0.9990 | >0.9990 | >0.9990 | >0.9990 | >0.9990 | >0.9990 | >0.9990 |
| Limit of Quantification (LOQ) (mg/kg) | 1.2 | 0.8 | 0.5 | 0.6 | 0.7 | 0.9 | 1.0 |
| Accuracy (Recovery %) | 84.0 - 102 | 84.0 - 102 | 84.0 - 102 | 84.0 - 102 | 84.0 - 102 | 84.0 - 102 | 84.0 - 102 |
| Precision (RSD %) | 1.3 - 5.7 | 1.3 - 5.7 | 1.3 - 5.7 | 1.3 - 5.7 | 1.3 - 5.7 | 1.3 - 5.7 | 1.3 - 5.7 |
Data is representative of a validated method for naphthalenediols and serves as a comparative reference.
Experimental Protocols
Below is a detailed experimental protocol that can be adapted for the analysis of this compound, based on established methods for related compounds.
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of polar aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic modifier (e.g., methanol or acetonitrile). The gradient program should be optimized to achieve adequate separation of the analyte from any impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound.
-
Injection Volume: Typically 10-20 µL.
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug analysis, dissolve a known amount of the sample in the same solvent as the standard. For formulated products, an extraction step may be necessary. All solutions should be filtered through a 0.45 µm syringe filter before injection.
3. Method Validation Protocol
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be close to 1.
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (typically 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments. The relative standard deviation (RSD) for both repeatability and intermediate precision should be within acceptable limits (typically ≤ 2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
The following diagram illustrates the logical relationship in a typical HPLC system setup for the analysis of pharmaceutical compounds.
Caption: Logical Flow in an HPLC System
A Tale of Two Naphthalenes: A Comparative Guide to 4,6-Dihydroxynaphthalene-2-sulphonic acid and Chromotropic Acid in Analytical Assays
In the realm of analytical chemistry, the selection of a chromogenic reagent is pivotal for the development of sensitive and specific spectrophotometric assays. This guide provides a comprehensive comparison of two naphthalene-based sulfonic acids: the well-established chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) and the lesser-known 4,6-dihydroxynaphthalene-2-sulphonic acid. While both possess structural similarities that suggest potential for analytical applications, the extent of their characterization and adoption in routine assays differs significantly. This guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their choice of reagent.
At a Glance: Key Differences and Applications
Chromotropic acid is a versatile and widely documented reagent, particularly renowned for its application in the quantitative determination of formaldehyde and nitrates. In contrast, this compound, also known by synonyms such as DIHYDROXY-G-SALT and 2,8-dihydroxynaphthalene-6-sulfonic acid, is primarily recognized as an intermediate in dye synthesis.[1] While its structure, featuring hydroxyl and sulfonic acid groups, suggests potential for forming colored complexes with various analytes, its application in specific analytical assays is not well-documented in publicly available scientific literature.[2]
Performance Data: A Side-by-Side Comparison
The following tables summarize the quantitative performance data for chromotropic acid in its most common analytical applications. Due to a lack of available data for specific analytical assays using this compound, a direct quantitative comparison is not possible at this time.
Table 1: Performance Characteristics of Chromotropic Acid in Formaldehyde Determination
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 574 - 580 nm | [3][4] |
| Linearity Range | 0.03 - 7.00 mg L⁻¹ | [3] |
| Limit of Detection (LOD) | 0.005 mg L⁻¹ | [3] |
| Molar Absorptivity | Not specified | |
| Reaction Medium | Concentrated Sulfuric Acid | [4][5] |
| Color of Product | Red-purple to violet | [4][6] |
Table 2: Performance Characteristics of Chromotropic Acid in Nitrate Determination
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 410 - 430 nm | [7][8] |
| Linearity Range | 0.62 - 9.25 mg L⁻¹ | [9] |
| Limit of Detection (LOD) | 0.351 mg L⁻¹ | [9] |
| Molar Absorptivity | 2.34 × 10³ L mol⁻¹ cm⁻¹ | [9] |
| Reaction Medium | Concentrated Sulfuric Acid | [7][9] |
| Color of Product | Yellow | [7][9] |
Experimental Protocols: A Focus on Established Methods
Determination of Formaldehyde using Chromotropic Acid
This method is based on the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to form a purple-colored complex.
Reagents:
-
Chromotropic acid solution (1% w/v in concentrated sulfuric acid)
-
Concentrated Sulfuric Acid (95-98%)
-
Formaldehyde standard solutions
Procedure:
-
To a suitable volume of the sample solution containing formaldehyde, add the chromotropic acid solution.
-
Carefully add concentrated sulfuric acid to the mixture. The reaction is typically carried out in a strong acid medium.[4]
-
Heat the mixture in a water bath for a specified time to allow for color development.
-
Cool the solution to room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 580 nm) against a reagent blank.[4]
-
The concentration of formaldehyde is determined by comparing the absorbance to a calibration curve prepared from standard formaldehyde solutions.
Determination of Nitrate using Chromotropic Acid
This method relies on the reaction of nitrate ions with chromotropic acid in a concentrated sulfuric acid medium to produce a yellow-colored product.
Reagents:
-
Chromotropic acid solution
-
Nitrate standard solutions
-
Reagents to eliminate interferences (e.g., sodium sulfite for oxidizing agents, urea for nitrites, antimony(III) sulfate for chlorides).[2]
Procedure:
-
To a known volume of the water sample, add the reagents to mask potential interferences.
-
Add the chromotropic acid solution to the sample.
-
Carefully add concentrated sulfuric acid. The reaction proceeds in a highly acidic environment.[9]
-
Allow the reaction to proceed at room temperature. The color develops rapidly and is stable for an extended period.[9]
-
Measure the absorbance of the yellow solution at approximately 410 nm against a reagent blank.[7]
-
The nitrate concentration is quantified by referencing a calibration curve prepared with known nitrate standards.
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions and general workflow for the analytical assays described.
Caption: Reaction of formaldehyde with chromotropic acid.
Caption: Reaction of nitrate with chromotropic acid.
Caption: General workflow for spectrophotometric analysis.
Concluding Remarks
This guide highlights the current state of knowledge regarding the use of this compound and chromotropic acid in analytical assays. Chromotropic acid stands out as a well-characterized and reliable reagent with established protocols and a wealth of performance data for the determination of formaldehyde and nitrate. Its specificity and sensitivity have led to its adoption in standard methods, such as the NIOSH method for formaldehyde.[4]
In contrast, this compound remains a compound with theoretical potential in analytical chemistry, primarily due to its ability to form complexes with metal ions.[2] However, the lack of published studies detailing its use in specific quantitative assays for common analytes limits its immediate applicability for researchers and drug development professionals.
For scientists seeking a robust and validated method for formaldehyde or nitrate analysis, chromotropic acid is the clear and recommended choice. The information available for this compound suggests an opportunity for future research to explore its potential as a novel chromogenic reagent for these or other analytes. Such studies would need to establish optimal reaction conditions, validate performance characteristics, and assess potential interferences to determine its viability as an alternative to more established reagents.
References
- 1. DIHYDROXY-G-SALT | 6357-93-3 [chemicalbook.com]
- 2. This compound (6357-93-3) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Buy this compound | 6357-93-3 [smolecule.com]
- 8. 4,6-dihydroxynaphthalene-2-sulfonic acid|6357-93-3 - MOLBASE Encyclopedia [m.molbase.com]
- 9. Chromotropic acid - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Dihydroxynaphthalene Sulfonic Acid Isomers for Researchers and Drug Development Professionals
This guide provides a comparative overview of various dihydroxynaphthalene sulfonic acid isomers, focusing on their synthesis, physicochemical properties, and potential applications. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection and use of these compounds in their work.
Isomer Comparison
The properties and applications of dihydroxynaphthalene sulfonic acid isomers are significantly influenced by the positions of the hydroxyl and sulfonic acid groups on the naphthalene ring. This section provides a comparative summary of key isomers based on available data.
Physicochemical and Application Overview
| Isomer Name | Common Name | Key Features & Properties | Reported Applications |
| 4,6-Dihydroxynaphthalene-2-sulfonic acid | - | Good water solubility due to the polar sulfonic acid and hydroxyl groups.[1][2] Forms complexes with transition metals.[1] | Intermediate in synthesis, potential for bioconjugation and as a linker molecule.[2] |
| 2,7-Dihydroxynaphthalene | - | Synthesized from 2,7-naphthalenedisulfonic acid via alkali fusion.[3] | Dye and pharmaceutical intermediate, analytical reagent.[3] |
| 2,6-Dihydroxynaphthalene | - | Synthesized from disodium 2,6-naphthalenedisulfonate by one-pot alkali fusion.[4] Purity of up to 99% can be achieved after refining.[4] | Monomer for high-purity liquid crystalline polymers.[4] |
| 1,5-Dihydroxynaphthalene | Azurol | Prepared from naphthalene-1,5-disulfonic acid by hydrolysis.[5] Precursor to the dye juglone.[5] | Precursor for dyes and used in supramolecular chemistry.[5] |
| 2,3-Dihydroxynaphthalene-6-sulfonic acid | Dihydroxy R Salt | The sodium salt is used as a coupler in diazo photosensitive paper.[6] Acts as a dispersant for nanoparticles.[6] | Dispersant for nanoparticles in aqueous and non-aqueous media.[6] |
| 4,5-Dihydroxynaphthalene-2,7-disulfonic acid | Chromotropic acid | A naphthalenedisulfonic acid with hydroxy groups at positions 4 and 5.[7] Acts as an indicator.[7] | Analytical reagent, particularly as a redox indicator.[8] |
Antioxidant Activity of Dihydroxynaphthalene Precursors
A comparative study on the antioxidant properties of non-sulfonated dihydroxynaphthalene (DHN) isomers provides valuable insights into the potential activities of their sulfonic acid derivatives. The study revealed that the position of the hydroxyl groups significantly impacts the antioxidant power.
| Dihydroxynaphthalene Isomer | Substitution Pattern | Relative Antioxidant Power |
| 1,8-DHN | α-substitution | High |
| 1,6-DHN | α-substitution | High |
| 2,6-DHN | β-substitution | Lower |
| 2,7-DHN | β-substitution | Lower |
| Note: This data is for the non-sulfonated dihydroxynaphthalene precursors. The influence of the sulfonic acid group on antioxidant activity has not been detailed in the reviewed literature. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
Synthesis of 2,7-Dihydroxynaphthalene from 2,7-Naphthalenedisulfonic Acid Sodium Salt[3]
Materials:
-
2,7-naphthalenedisulfonic acid sodium salt
-
Sodium hydroxide
-
Sodium oxide
-
Reaction solvent (e.g., water)
-
Sulfuric acid solution
Procedure:
-
In a high-pressure kettle, combine 30-36 parts by weight of 2,7-naphthalenedisulfonic acid sodium salt, 4-16 parts of sodium hydroxide, 8-20 parts of sodium oxide, and 30-60 parts of a reaction solvent.
-
Heat the mixture to 260-320 °C while stirring.
-
Maintain the reaction at this temperature for 8-12 hours.
-
Cool the reaction liquid to room temperature and filter to obtain a filter cake.
-
Neutralize the filter cake with a sulfuric acid solution to a pH of 0-4 to obtain a suspension.
-
Filter the suspension and dry the resulting solid to yield 2,7-dihydroxynaphthalene.
Antioxidant Activity Assessment of Dihydroxynaphthalene Isomers[1]
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 515 nm.
-
Protocol:
-
Prepare a 200 μM solution of DPPH in methanol.
-
Prepare 50 μM solutions of the dihydroxynaphthalene isomers and a reference standard (e.g., Trolox) in methanol.
-
Mix the DPPH solution with the isomer or standard solution.
-
Monitor the decrease in absorbance at 515 nm over time using a spectrophotometer.
-
The percentage of DPPH radical scavenging is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.
-
2. FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Add a small volume of the dihydroxynaphthalene isomer solution to the FRAP reagent.
-
Incubate the mixture at 37 °C.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄).
-
Visualizing Experimental and Logical Relationships
Diagrams created using Graphviz can effectively illustrate workflows and relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of High-Purity 2,6-Dihydroxynaphthalene [yyhx.ciac.jl.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103880600A - Synthetic method of 2,3-dihydroxy naphthlene - Google Patents [patents.google.com]
- 6. Polymeric Systems Containing Supramolecular Coordination Complexes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt dihydrate, ACS 25 g | Request for Quote [thermofisher.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 4,6-Dihydroxynaphthalene-2-sulphonic Acid
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4,6-Dihydroxynaphthalene-2-sulphonic acid. Detailed experimental protocols and data presentation formats are included to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their needs.
Overview of Analytical Methods
The purity of this compound is critical for its application in research and as an intermediate in various syntheses.[1][2] Potential impurities can include unreacted starting materials, isomeric byproducts, disulphonated homologs, and inorganic salts from the synthesis and workup process.[3][4][5] A multi-faceted analytical approach is often necessary for comprehensive purity determination. The following table compares common analytical techniques for this purpose.
| Method | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity, detection and quantification of organic impurities and isomers.[6] | High sensitivity, high resolution, and excellent for separating complex mixtures.[7][8] | Requires method development, reference standards for absolute quantification. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Quantitative determination of the main component based on its molar absorptivity. | Simple, rapid, and cost-effective for routine analysis of known compounds.[9] | Non-specific; any impurity that absorbs at the same wavelength will interfere.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations, identifying functional groups. | Structural confirmation, identification of functional groups (e.g., -OH, -SO₃H).[10] | Provides structural information, useful for confirming the identity of the synthesized compound. | Not inherently quantitative, less sensitive to minor impurities. |
| Acid-Base Titration | Neutralization reaction between the acidic sulphonic acid group and a standard basic solution. | Determination of total acidic content, providing an overall purity value (assay).[11] | Simple, inexpensive, and provides a direct measure of the acidic functional group content. | Non-specific; will titrate any acidic impurity present.[11] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound and potential organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-20 min: 40% B
-
20-22 min: 40% to 5% B
-
22-27 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 270 nm.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Quantification: Purity is determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
This method provides a rapid estimation of the concentration and purity based on a standard curve.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Deionized water. The sulfonic acid group imparts good water solubility.[1][4]
-
Procedure:
-
Wavelength Scan: Prepare a dilute solution (~10 µg/mL) of the compound in deionized water. Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve Preparation: Prepare a series of standard solutions of a known high-purity reference standard of this compound in deionized water (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Measurement: Measure the absorbance of each standard solution at the determined λmax.
-
Sample Analysis: Prepare a solution of the synthesized sample with a concentration expected to fall within the range of the standard curve. Measure its absorbance at λmax.
-
-
Calculation: Calculate the concentration of the synthesized sample using the linear regression equation from the standard curve. Purity can be estimated by comparing the expected concentration to the measured concentration.
This protocol is for the structural confirmation of the synthesized compound.
-
Instrumentation: FTIR Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the dried sample with 100-200 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Interpretation: Identify characteristic absorption bands to confirm the presence of key functional groups:
-
~3400-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl groups.
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1450 cm⁻¹: Aromatic C=C ring stretching.[10]
-
~1200-1150 cm⁻¹ and ~1050-1000 cm⁻¹: S=O stretching of the sulphonic acid group.
-
This method determines the assay of the compound by titrating the strong sulphonic acid group.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein indicator or a pH meter for potentiometric titration.
-
-
Procedure:
-
Accurately weigh approximately 200-300 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in ~50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator or insert a calibrated pH electrode.
-
Titrate the solution with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent faint pink color for the indicator, or the equivalence point from the potentiometric titration curve).
-
-
Calculation:
-
Purity (%) = (V × M × FW) / (W × 10)
-
Where:
-
V = Volume of NaOH used (mL)
-
M = Molarity of NaOH solution (mol/L)
-
FW = Formula Weight of this compound (240.23 g/mol )[4]
-
W = Weight of the sample (mg)
-
-
Data Presentation
Clear and structured data presentation is essential for comparison and interpretation.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.5 | 15,200 | 1.2 | Impurity A |
| 2 | 8.2 | 1,250,000 | 98.3 | This compound |
| 3 | 11.1 | 6,400 | 0.5 | Impurity B |
| Total | 1,271,600 | 100.0 |
| Sample ID | Sample Weight (mg) | Titrant (0.1 M NaOH) Volume (mL) | Calculated Purity (%) |
| Batch 1 | 255.2 | 10.55 | 99.2 |
| Batch 2 | 251.8 | 10.30 | 98.1 |
Visualization of Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
Workflow for purity assessment of this compound.
References
- 1. Buy this compound | 6357-93-3 [smolecule.com]
- 2. 6-hydroxynaphthalene-2-sulfonic acid Manufacturer, Supplier, Exporter [himalayachemicals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound (6357-93-3) for sale [vulcanchem.com]
- 5. Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | 83732-66-5 | Benchchem [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijsr.net [ijsr.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
Navigating Potential Cross-Reactivity of 4,6-Dihydroxynaphthalene-2-sulphonic Acid in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of small molecules in biological assays is paramount to ensuring data integrity. This guide provides a comparative overview of the potential cross-reactivity of 4,6-Dihydroxynaphthalene-2-sulphonic acid, a compound of interest in various research and development applications. Due to a lack of direct experimental data on its cross-reactivity, this guide draws upon its known chemical properties and the behavior of structurally similar compounds to predict potential interactions and provide guidance on mitigation strategies.
Understanding the Potential for Interference
This compound possesses key structural features that suggest a potential for interference in common biological assays. Its dihydroxynaphthalene core makes it a phenolic compound with inherent antioxidant properties. The presence of a sulfonic acid group imparts a negative charge at physiological pH, increasing its water solubility and potential for electrostatic interactions with biomolecules.
Comparison of Potential Cross-Reactivity with Alternative Compounds
While direct comparative data is unavailable, a qualitative assessment of potential cross-reactivity can be made by comparing this compound to other classes of compounds.
| Assay Type | This compound | Non-sulfonated Dihydroxynaphthalenes | Simple Phenolic Compounds (e.g., Catechol) | Non-phenolic Sulfonated Compounds |
| Enzymatic Assays (Redox-based) | High | High | High | Low |
| Enzymatic Assays (Non-Redox) | Medium | Low | Low | Medium |
| Receptor Binding Assays | Medium | Medium | Low | High |
| Immunoassays (e.g., ELISA) | Medium | Low | Low | High |
| Fluorescence-based Assays | High | High | Low | Low |
| Cell-based Proliferation/Viability Assays | Medium | High | High | Low |
Note: This table provides a qualitative prediction of the potential for interference. The actual degree of cross-reactivity will be assay- and concentration-dependent.
Key Areas of Potential Cross-Reactivity
Interference in Redox-based Assays
Due to its dihydroxy-naphthalene structure, the compound is expected to possess significant antioxidant activity. This can lead to interference in assays that rely on redox reactions, such as those measuring reactive oxygen species (ROS) or utilizing enzymes like peroxidases. Phenolic compounds are known to interfere in such assays by acting as reducing agents, leading to false-positive or false-negative results.
Non-specific Protein Binding
The negatively charged sulfonic acid group can participate in electrostatic interactions with positively charged residues on proteins. This can lead to non-specific binding to enzymes, receptors, or antibodies, potentially inhibiting their function or causing steric hindrance in binding assays.
Fluorescence Interference
Naphthalene derivatives are known to be fluorescent and can also act as fluorescence quenchers.[1][2][3][4] This intrinsic property can interfere with fluorescence-based assays, either by contributing to background fluorescence or by quenching the signal of the fluorescent probe.
Experimental Protocols for Assessing Cross-Reactivity
To mitigate the risk of data misinterpretation, it is crucial to perform control experiments to assess the potential cross-reactivity of this compound in your specific assay.
General Protocol for Assessing Interference in an Enzymatic Assay:
-
Enzyme Activity Control: Run the assay with the enzyme and substrate in the absence of the test compound to establish baseline activity.
-
Compound-only Control: Run the assay with the test compound and substrate but without the enzyme to check for any direct reaction between the compound and the substrate.
-
Detection System Control: Run the assay with the test compound and all assay components except the substrate to see if the compound interferes with the detection method (e.g., absorbance or fluorescence).
-
Dose-Response Analysis: Test a range of concentrations of the compound to determine if the observed effect is dose-dependent.
-
Structural Analogue Testing: If possible, test a structurally related compound lacking the key functional groups (e.g., a non-sulfonated or non-hydroxylated analogue) to pinpoint the source of interference.
General Protocol for Assessing Non-specific Binding:
-
Binding in the Absence of Target: In a receptor binding assay, perform a binding experiment with a cell line or membrane preparation that does not express the target receptor. Any binding observed can be attributed to non-specific interactions.
-
Competition with Unrelated Ligands: In immunoassays, assess whether the compound competes with the binding of an unrelated ligand to the antibody.
-
Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI): These label-free techniques can be used to directly measure the binding of the compound to immobilized proteins and can help distinguish between specific and non-specific interactions.
Visualizing Potential Interactions and Experimental Design
The following diagrams illustrate potential mechanisms of interference and a general workflow for assessing cross-reactivity.
Caption: Potential interference points of this compound in a signaling pathway.
Caption: A logical workflow for identifying and mitigating potential assay interference.
Conclusion
While this compound holds promise in various scientific applications, its chemical structure warrants careful consideration of its potential for cross-reactivity in biological assays. Researchers are strongly encouraged to perform the appropriate control experiments to validate their findings and ensure the reliability of their data. By proactively addressing potential interference, the scientific community can confidently utilize this and other small molecules in their research endeavors.
References
- 1. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthalene-functionalized resorcinarene as selective, fluorescent self-quenching sensor for kynurenic acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
This guide provides a comprehensive comparison of analytical methods for the validation of assays for related substances in 4,6-Dihydroxynaphthalene-2-sulphonic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for impurity profiling. The guide details a high-performance liquid chromatography (HPLC) method and compares it with a more traditional thin-layer chromatography (TLC) approach, supported by illustrative experimental data and detailed protocols.
Introduction
This compound is a chemical intermediate used in various industrial applications, including the synthesis of dyes.[1][2] The purity of this compound is critical for the quality and safety of the final products. The manufacturing process, typically involving the sulfonation of 4,6-dihydroxynaphthalene, can lead to the formation of related substances, such as isomers and unreacted starting materials.[3][4] Regulatory bodies require that analytical methods used to assess the purity of pharmaceutical ingredients and key intermediates are properly validated to ensure they are fit for their intended purpose.[5][6]
This guide compares two distinct analytical techniques for the determination of related substances in this compound: a modern, quantitative High-Performance Liquid Chromatography (HPLC) method and a semi-quantitative Thin-Layer Chromatography (TLC) method. The comparison will highlight the differences in performance characteristics such as specificity, sensitivity, and accuracy.
Methods and Techniques Compared
High-Performance Liquid Chromatography (RP-HPLC)
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical procedure for the accurate quantification of related substances. This technique offers high resolution, sensitivity, and specificity, making it the industry standard for impurity analysis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simpler, more cost-effective method that can be used for limit tests and for monitoring the presence of impurities. While it is a valuable tool for rapid screening, it generally lacks the quantitative precision and resolution of HPLC.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the hypothetical, yet realistic, validation data for the RP-HPLC and TLC methods for the assay of related substances in this compound.
Table 1: Specificity and Resolution
| Parameter | RP-HPLC Method | TLC Method |
| Resolution (Rs) between 4,6-DHNSA and key impurities | > 2.0 | Partial co-elution of some isomers |
| Peak Purity (Photodiode Array Detector) | Pass | Not Applicable |
| Interference from Blank | No interfering peaks | No interfering spots |
Table 2: Linearity
| Parameter | RP-HPLC Method | TLC Method |
| Range | LOQ to 150% of specification limit | Visual estimation, not truly linear |
| Correlation Coefficient (r²) | ≥ 0.999 | Not Applicable |
| Y-intercept | Close to zero | Not Applicable |
Table 3: Accuracy (% Recovery)
| Spiking Level | RP-HPLC Method | TLC Method |
| 50% | 98.5% | Semi-quantitative, visual comparison |
| 100% | 101.2% | Semi-quantitative, visual comparison |
| 150% | 99.8% | Semi-quantitative, visual comparison |
Table 4: Precision (%RSD)
| Parameter | RP-HPLC Method | TLC Method |
| Repeatability (n=6) | < 5.0% | Not quantitatively precise |
| Intermediate Precision (n=6) | < 8.0% | Not quantitatively precise |
Table 5: Sensitivity
| Parameter | RP-HPLC Method | TLC Method |
| Limit of Detection (LOD) | 0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03% | ~0.3% |
Experimental Protocols
RP-HPLC Method Validation Protocol
a. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.01 M Phosphate buffer (pH 2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
b. Preparation of Solutions:
-
Standard Solution: Prepare a solution of this compound reference standard at a concentration of 1.0 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Sample Solution: Prepare the sample at the same concentration as the standard solution.
-
Spiked Sample Solution: Spike the sample solution with known amounts of potential impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for each impurity).
c. Validation Procedures:
-
Specificity: Analyze the blank, individual impurity standards, the main analyte standard, and a spiked sample to demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities.
-
Linearity: Prepare a series of solutions of each impurity ranging from the LOQ to 150% of the specification limit. Plot the peak area against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy: Analyze the spiked samples at different concentration levels in triplicate. Calculate the percentage recovery of each impurity. Acceptance criteria are typically between 80% and 120%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a spiked sample at the 100% level and calculate the Relative Standard Deviation (RSD) of the results.
-
Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.
TLC Method Protocol
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 60:20:20 v/v/v)
-
Application: Spot the sample and standard solutions onto the TLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber until the mobile phase front reaches a predetermined height.
-
Detection: Visualize the spots under UV light (254 nm).
-
Analysis: Compare the intensity and size of the impurity spots in the sample to those of the standard spots at specified limits.
Mandatory Visualizations
Caption: Experimental workflow for analytical method validation.
Caption: Logical relationship of validation parameters.
Conclusion
The comparison clearly demonstrates the superiority of the RP-HPLC method for the quantitative determination of related substances in this compound. The HPLC method provides the necessary specificity, accuracy, and precision required for regulatory compliance and robust quality control. While TLC can be a useful tool for preliminary screening or in-process controls where quantitative data is not essential, it is not suitable as a standalone method for the final release testing of this material. The detailed validation protocol provided for the RP-HPLC method serves as a template for establishing a reliable analytical procedure for ensuring the purity and quality of this compound.
References
- 1. Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | 83732-66-5 | Benchchem [benchchem.com]
- 2. 4,6-dihydroxynaphthalene-2-sulfonic acid|6357-93-3 - MOLBASE Encyclopedia [m.molbase.com]
- 3. This compound (6357-93-3) for sale [vulcanchem.com]
- 4. Buy this compound | 6357-93-3 [smolecule.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. fda.gov [fda.gov]
A Comparative Guide to the Chelating Properties of Dihydroxynaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chelating properties of various dihydroxynaphthalene (DHN) isomers. While a comprehensive quantitative comparison is challenging due to the limited availability of directly comparable experimental data in existing literature, this document synthesizes the available information on the metal-binding capacities of these versatile compounds. The positioning of the two hydroxyl groups on the naphthalene backbone significantly influences their coordination chemistry, impacting their potential applications in areas such as antioxidant formulations, drug delivery, and materials science.
Data on Chelating and Antioxidant Properties
The ability of dihydroxynaphthalene isomers to chelate metal ions is intrinsically linked to their antioxidant properties. The proximity of the hydroxyl groups dictates the stability of the resulting metal complex. Isomers with ortho-positioned hydroxyl groups (catechol-like) are generally expected to be strong chelators. The following table summarizes the available information on the chelating and related antioxidant activities of various DHN isomers. It is important to note that direct comparisons of stability constants are often not possible due to varying experimental conditions across different studies.
| Dihydroxynaphthalene Isomer | Metal Ions Chelated (Qualitative) | Relevant Quantitative Data | Key Observations and Antioxidant Activity |
| 1,2-Dihydroxynaphthalene | Fe(III), Cu(II) | Stability constants not widely reported. | Exhibits metal-chelating effects. The ortho-positioning of the hydroxyl groups suggests strong chelation potential, similar to catechol. |
| 1,4-Dihydroxynaphthalene | Information not readily available | Stability constants not widely reported. | The para-positioning of the hydroxyl groups makes it a good reducing agent but less likely to form stable five- or six-membered chelate rings with a single metal ion. |
| 1,5-Dihydroxynaphthalene | Information not readily available | Stability constants not widely reported. | The distant positioning of the hydroxyl groups is not conducive to the formation of simple monomeric chelate rings. |
| 1,8-Dihydroxynaphthalene | General metal chelation mentioned | Stability constants not widely reported. | Possesses outstanding antioxidant properties, which may be partly attributed to its ability to form stable intramolecular hydrogen bonds, a feature that also favors metal chelation. The peri-positioning allows for the formation of a stable six-membered chelate ring. |
| 2,3-Dihydroxynaphthalene | Fe(III), Th(IV), U(VI), REEs | Stability constants not widely reported in a comparative context. | The ortho-positioning of the hydroxyls indicates strong chelating capabilities, making it a subject of interest for analytical applications in metal separation and determination. |
| Other Isomers (e.g., 1,3-, 1,6-, 1,7-, 2,6-, 2,7-) | Limited specific data available | Stability constants not widely reported. | The antioxidant activity has been studied for some of these isomers, with α-substituted DHNs (hydroxyl group on a carbon adjacent to a ring fusion) like 1,6-DHN showing higher antioxidant power than β-substituted ones like 2,6- and 2,7-DHN. This suggests a potential difference in their interaction with metal ions. |
Note: The lack of standardized, directly comparable stability constants (log K) for all isomers with common metal ions like Fe(II), Fe(III), and Cu(II) is a significant gap in the current literature. The information provided is based on available qualitative data and inferences from antioxidant studies.
Experimental Protocols
The following are detailed, generalized methodologies for determining the metal chelating properties of dihydroxynaphthalene isomers.
Potentiometric Titration for Determination of Metal-Ligand Stability Constants
This method allows for the determination of the stoichiometry and stability constants of metal-ligand complexes in solution.
Principle: The formation of a complex between a metal ion and a ligand (DHN isomer) involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard solution of a strong base, the change in pH can be monitored. The resulting titration curve can be used to calculate the formation constants of the metal-ligand complexes.
Materials and Reagents:
-
Dihydroxynaphthalene isomer of interest
-
Metal salt solution (e.g., FeCl₃, CuSO₄) of known concentration
-
Standardized strong base (e.g., 0.1 M NaOH)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Inert salt for maintaining constant ionic strength (e.g., 1 M KCl or NaNO₃)
-
High-purity deionized water
-
Solvent for the DHN isomer if not water-soluble (e.g., ethanol, DMSO)
Instrumentation:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or a precision burette
-
Thermostated reaction vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the dihydroxynaphthalene isomer in a suitable solvent.
-
Prepare a stock solution of the metal salt in deionized water. The concentration should be accurately known.
-
Prepare solutions of a strong acid and a strong base, and standardize them.
-
Prepare a solution of the inert salt to maintain a constant ionic strength.
-
-
Titration:
-
In the thermostated reaction vessel, place a known volume of a solution containing the DHN isomer, the metal salt, the strong acid, and the inert salt.
-
The initial pH should be in the acidic range to ensure that the ligand is fully protonated.
-
Titrate the solution with the standardized strong base, adding small increments of the titrant.
-
Record the pH value after each addition, ensuring that equilibrium is reached before taking a reading.
-
Continue the titration until the pH reaches a value where the complex is expected to be fully formed and potentially starts to hydrolyze.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
-
Data Analysis:
-
Plot the pH values against the volume of the base added to obtain the titration curves.
-
From the titration curves, calculate the average number of protons bound per ligand molecule (n̅ₐ) and the average number of ligands bound per metal ion (n̅).
-
Calculate the free ligand concentration ([L]) at each point of the titration.
-
The stability constants (log K) are then determined from the formation curve (a plot of n̅ versus pL, where pL = -log[L]) using computational software like Hyperquad or by graphical methods.
-
UV-Vis Spectrophotometry for Characterization of Metal Chelation
This technique is used to determine the stoichiometry of the metal-ligand complex and can also be used to determine stability constants.
Principle: When a metal ion and a dihydroxynaphthalene isomer form a complex, the electronic structure of the ligand is altered, leading to a change in its UV-Vis absorption spectrum. This change can be a shift in the wavelength of maximum absorbance (λₘₐₓ) or a change in the molar absorptivity. By monitoring these changes, the formation and stoichiometry of the complex can be studied.
Materials and Reagents:
-
Dihydroxynaphthalene isomer of interest
-
Metal salt solution (e.g., FeCl₃, CuSO₄)
-
Buffer solutions to maintain a constant pH
-
High-purity deionized water or other suitable solvent
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Determination of λₘₐₓ:
-
Record the UV-Vis spectrum of the DHN isomer solution and the metal salt solution separately.
-
Prepare a solution containing both the DHN isomer and the metal salt and record its spectrum to identify the λₘₐₓ of the complex.
-
-
Method of Continuous Variation (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.
-
Measure the absorbance of each solution at the λₘₐₓ of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the DHN isomer is varied.
-
Measure the absorbance of each solution at the λₘₐₓ of the complex.
-
Plot the absorbance versus the molar ratio of [Ligand]/[Metal]. The plot will typically show two linear portions, and the intersection of these lines gives the stoichiometry of the complex.
-
-
Determination of Stability Constant:
-
The stability constant can be determined from the spectrophotometric data using various methods, such as the Benesi-Hildebrand method for 1:1 complexes, by analyzing the absorbance changes as a function of ligand or metal concentration.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the chelation of metal ions by dihydroxynaphthalene isomers.
Caption: General process of metal ion chelation by a dihydroxynaphthalene isomer.
Caption: Workflow for determining stability constants via potentiometric titration.
Caption: Workflow for characterizing metal chelation using UV-Vis spectrophotometry.
Safety Operating Guide
Proper Disposal of 4,6-Dihydroxynaphthalene-2-sulphonic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 4,6-Dihydroxynaphthalene-2-sulphonic acid, a member of the aromatic sulphonic acid family.
I. Hazard Identification and Classification
Key Hazard Considerations:
-
Corrosivity: Aromatic sulphonic acids are often corrosive and can cause severe skin burns and eye damage.
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Persistence: Some aromatic sulphonic acids are known to be persistent in the environment, making proper disposal crucial to prevent pollution.
Regulatory Compliance: Chemical waste generators are responsible for determining whether a discarded chemical is classified as a hazardous waste.[1] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliant disposal.[1][2]
II. Personal Protective Equipment (PPE) for Handling and Disposal
Prior to handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
| PPE Component | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if dust is generated. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "this compound waste."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 2: Packaging
-
Use a UN-approved, chemically resistant container for waste collection.
-
Ensure the container is in good condition, with a secure, leak-proof lid.
-
Keep the container closed when not in use.
Step 3: Labeling
-
The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Corrosive")
-
The date the waste was first added to the container.
-
Step 4: Storage
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with all necessary information about the chemical, including its known or suspected hazards.
-
The waste must be disposed of at an approved waste disposal plant.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate cleaning agent.
-
Dispose of Spill Debris: All materials used to clean up the spill, including contaminated PPE, must be disposed of as hazardous waste.
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Decision Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
